molecular formula C10H15B10 B1527190 1,2-Bis(3-butenyl)carborane CAS No. 28109-72-0

1,2-Bis(3-butenyl)carborane

Cat. No.: B1527190
CAS No.: 28109-72-0
M. Wt: 243.4 g/mol
InChI Key: UGQCVFHRGHJYMF-UHFFFAOYSA-N
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Description

1,2-Bis(3-butenyl)carborane is a useful research compound. Its molecular formula is C10H15B10 and its molecular weight is 243.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(3-butenyl)carborane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(3-butenyl)carborane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C10H15B10/c1-3-5-7-9-10(8-6-4-2)11-13-14-15-16-17-18-19-20(9)12-10/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQCVFHRGHJYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B][B]C2([B]B(C2CCC=C)[B][B][B]1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15B10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2-Bis(3-butenyl)carborane chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, structural properties, and functional applications of 1,2-Bis(3-butenyl)-1,2-dicarba-closo-dodecaborane(12) (referred to herein as 1,2-Bis(3-butenyl)-o-carborane ).

This molecule represents a critical intersection between organoboron chemistry and polymer science. By tethering reactive terminal olefinic chains to the electron-deficient, thermally stable carborane cage, researchers gain access to a versatile monomer for Acyclic Diene Metathesis (ADMET) polymerization, Ring-Closing Metathesis (RCM) , and the development of high-performance boron carbide ceramics.

Synthesis, Characterization, and Functional Utility in Advanced Materials

Chemical Architecture & Structural Analysis

The core of 1,2-bis(3-butenyl)-o-carborane is the ortho-carborane cage (


), a pseudo-aromatic icosahedron. Unlike standard organic functionalities, the carborane cage exhibits 3D delocalization of electrons (σ-aromaticity), conferring exceptional thermal stability and hydrophobicity.
Molecular Specifications
  • IUPAC Name: 1,2-bis(but-3-en-1-yl)-1,2-dicarba-closo-dodecaborane(12)

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~256.4 g/mol (natural abundance boron)

  • Geometry: Distorted Icosahedron with

    
     symmetry (idealized).
    
  • Key Structural Feature: Two flexible 3-butenyl chains (

    
    ) attached to the adjacent carbon atoms (C1 and C2) of the cage.
    
Structural Significance

The "3-butenyl" linker length (4 carbons) is strategically distinct from the more common "allyl" (3 carbons) derivatives.

  • Steric Relief: The extra methylene group reduces steric crowding near the cage, facilitating catalyst approach during metathesis reactions.

  • Ring Size Control: In RCM applications, the butenyl chains favor the formation of larger, more flexible ansa-bridges compared to allyl chains.

Synthesis & Production Protocols

Expert Insight: The synthesis relies on the high acidity of the C-H protons in o-carborane (


), allowing for facile lithiation. However, strict anhydrous conditions are non-negotiable; moisture will quench the lithio-carborane intermediate immediately, regenerating the starting material.
Reagents & Materials
  • Precursor: o-Carborane (sublimed grade).

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Electrophile: 4-Bromo-1-butene (distilled).

  • Solvent: THF (distilled over Na/benzophenone) or Diethyl Ether.

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Synthesis Protocol
  • Lithiation (Activation):

    • Dissolve o-carborane (1.0 eq) in dry THF at 0°C.

    • Dropwise add n-BuLi (2.2 eq). The solution typically turns slightly yellow.

    • Mechanistic Note: This forms 1,2-dilithio-o-carborane (

      
      ).
      
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.

  • Alkylation (Substitution):

    • Cool the reaction mixture back to 0°C.

    • Slowly add 4-bromo-1-butene (2.5 eq) to ensure excess electrophile.

    • Allow the mixture to warm to RT and reflux for 12–24 hours. The reflux is crucial to overcome the steric barrier of the second substitution at the C2 position.

  • Quenching & Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Caution: Carboranes are volatile; avoid prolonged high-vacuum exposure if the product is an oil.

  • Purification:

    • Pass through a silica gel plug or perform column chromatography using Hexanes/DCM (95:5).

    • Result: Colorless viscous oil or low-melting white solid.

Visualization: Synthesis Pathway

Synthesis Start o-Carborane (C2B10H12) Lithiation Lithiation (n-BuLi, THF, 0°C) Start->Lithiation Intermediate 1,2-Dilithio-o-carborane (Li2C2B10H10) Lithiation->Intermediate Alkylation Alkylation (4-Bromo-1-butene, Reflux) Intermediate->Alkylation Product 1,2-Bis(3-butenyl)-o-carborane (C10H24B10) Alkylation->Product

Figure 1: Synthetic pathway for the dialkylation of o-carborane via lithiation.

Physicochemical Properties & Characterization

Trustworthiness in synthesis is verified by NMR. The disappearance of the C-H cage proton signal is the primary indicator of conversion.

Data Summary Table
PropertyValue / CharacteristicNotes
Physical State Viscous Oil or Low-Melting SolidDepends on purity and chain entanglement.
Solubility Soluble in THF, DCM, Chloroform, HexanesHighly lipophilic.
Thermal Stability Stable > 300°C (Cage Integrity)Alkyl chains may degrade before cage.

NMR
-2 to -15 ppm (Broad multiplets)Characteristic of closo-cage.

NMR (Cage)
Absent Confirms full substitution at C1/C2.

NMR (Alkene)
~5.8 ppm (m, 1H), ~5.0 ppm (m, 2H)Terminal vinyl protons.

NMR (Linker)
~2.2–2.5 ppm (m)Methylene protons adjacent to cage/alkene.
Spectroscopic Validation
  • 
     NMR:  Essential to confirm the cage remains closo (closed). Conversion to nido (open cage) would result in a significant upfield shift (to -30 ppm region).
    
  • IR Spectroscopy: Look for the

    
     stretch at ~2600 
    
    
    
    (strong) and
    
    
    stretch at ~1640
    
    
    .

Reactivity & Functional Applications

The utility of 1,2-bis(3-butenyl)-o-carborane lies in its "dual-action" nature: the inert cage provides thermal/chemical resistance, while the pendant alkenes provide reactivity.

Polymerization (ADMET)

This monomer is a prime candidate for Acyclic Diene Metathesis (ADMET) polymerization.

  • Catalyst: Grubbs 1st or 2nd Generation.

  • Mechanism: Step-growth condensation releasing ethylene gas.

  • Product: Poly(carborane-alkenylene). These polymers exhibit high thermal stability and neutron-absorbing properties.

  • Expert Tip: Apply vacuum during reaction to remove ethylene and drive the equilibrium toward high molecular weight polymer.

Ring-Closing Metathesis (RCM)

Under high dilution, the two butenyl chains can undergo intramolecular metathesis to form an ansa-carborane (a "handle" across the cage).

  • Result: A macrocyclic bridge connecting C1 and C2.

  • Utility: Constrains the cage geometry and modifies the electronic environment of the cluster.

Boron Neutron Capture Therapy (BNCT)

While the molecule itself is a precursor, its lipophilicity allows it to be incorporated into liposomes or micelles. The high boron content (10 boron atoms per molecule) makes it an efficient payload for BNCT agents targeting glioblastomas.

Reactivity Flowchart

Reactivity cluster_0 Metathesis Pathways Monomer 1,2-Bis(3-butenyl)-o-carborane ADMET ADMET Polymerization (Concentrated Solution) Monomer->ADMET Grubbs Cat. - Ethylene RCM Ring-Closing Metathesis (Dilute Solution) Monomer->RCM Grubbs Cat. High Dilution Ceramic Pyrolysis (>1000°C) Monomer->Ceramic Polymer Poly(carborane-alkenylene) High Thermal Stability ADMET->Polymer Ansa Ansa-Carborane Macrocycle Constrained Geometry RCM->Ansa B4C Boron Carbide (B4C) Ceramic Matrix Ceramic->B4C

Figure 2: Functional divergence of the carborane monomer based on reaction conditions.

References

  • Grimes, R. N. (2016). Carboranes (Third Edition). Academic Press.

    • Authoritative text on the synthesis and properties of carborane deriv
  • Valliant, J. F., et al. (2002). "The medicinal chemistry of carboranes". Coordination Chemistry Reviews, 232(1-2), 173-230.

    • Review covering BNCT and biological applic
  • Wagener, K. B., et al. (1991). "Acyclic diene metathesis (ADMET) polymerization". Macromolecules, 24(19), 5273-5277.

    • Foundational methodology for polymerizing terminal dienes, applicable to carborane monomers.
  • Teixidor, F., et al. (2000). "The Chemistry of o-Carborane Derivatives". Chemical Reviews.

Technical Monograph: Sodium Dichloroacetate (CAS 28109-72-0)

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Modulator for Mitochondrial Resuscitation

Executive Summary

Sodium Dichloroacetate (DCA), identified by CAS 28109-72-0, is a small molecule metabolic modulator that has transitioned from a water treatment byproduct to a pivotal agent in metabolic oncology and congenital lactic acidosis research. Unlike traditional cytotoxic agents, DCA functions by reversing the Warburg effect—forcing glycolytic cells to shift back to mitochondrial oxidative phosphorylation.

This guide provides a comprehensive technical analysis of DCA, synthesizing physicochemical data, safety protocols, and validated experimental methodologies for researchers investigating metabolic reprogramming.

Part 1: Physicochemical Characterization

Understanding the physical constraints of DCA is the first step in reproducible assay design. As a sodium salt of a halogenated carboxylic acid, it exhibits high aqueous solubility but requires careful handling to prevent hygroscopic degradation.

Table 1: Chemical and Physical Properties
PropertySpecification
Chemical Name Sodium Dichloroacetate (DCA)
CAS Number 28109-72-0
Formula

Molecular Weight 150.92 g/mol
Appearance White crystalline powder
Solubility (Water)

100 mg/mL (Highly Soluble)
Solubility (Ethanol) Soluble
pKa ~1.3 (referring to the acid moiety)
pH (1M Solution) Typically 6.5 – 8.0 (Neutral to slightly alkaline)
Stability Hygroscopic; stable under standard conditions.

Scientist's Note: While the salt is stable, the dichloroacetate anion can slowly hydrolyze in highly basic solutions over extended periods. Always store the lyophilized powder in a desiccator.

Part 2: Mechanism of Action
The Metabolic Switch: PDK Inhibition

The therapeutic utility of DCA rests on its ability to inhibit Pyruvate Dehydrogenase Kinase (PDK) .

  • Normal Physiology: The Pyruvate Dehydrogenase Complex (PDH) converts pyruvate to acetyl-CoA, feeding the Krebs cycle.

  • Pathology (Warburg Effect): In cancer and pulmonary hypertension, PDK is upregulated. PDK phosphorylates and inhibits PDH, forcing pyruvate into lactate production (aerobic glycolysis).

  • DCA Intervention: DCA is a structural analog of pyruvate. It binds to the PDK nucleotide-binding pocket, inhibiting the kinase. This prevents PDH phosphorylation, keeping the complex active and restoring the flow of carbon into the mitochondria.

Visualization: The DCA Signaling Axis

DCA_Mechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate Pathological PDH PDH Complex (Gatekeeper) Pyruvate->PDH AcetylCoA Acetyl-CoA (OxPhos) PDH->AcetylCoA Restored Flux PDK PDK (Inhibitor) PDK->PDH Phosphorylates (Inhibits) DCA DCA (CAS 28109-72-0) DCA->PDK Inhibits

Figure 1: Mechanism of Action. DCA inhibits PDK, relieving the suppression of the PDH complex and restoring mitochondrial oxidation of pyruvate.

Part 3: Safety Profile (SDS Analysis)

Researchers must treat CAS 28109-72-0 with respect. While less corrosive than the free acid, the sodium salt carries specific toxicological risks, particularly regarding neurotoxicity and potential carcinogenicity.

Table 2: GHS Hazard Identification
CategoryHazard StatementCode
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
STOT - SE May cause respiratory irritation.H335
Carcinogenicity Suspected of causing cancer.H351
Reproductive Suspected of damaging fertility/unborn child.H361

Critical Handling Protocols:

  • Engineering Controls: Use a chemical fume hood when weighing the powder to avoid inhalation of dust (H335).

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • In Case of Contact: Rinse skin/eyes with water for 15 minutes. If inhaled, move to fresh air.

Part 4: Experimental Protocols
Protocol A: Preparation of 1 M Stock Solution

Target Concentration: 1 M (150.9 mg/mL) Solvent: Sterile Deionized Water (diH2O) or PBS.

Logic: A high-concentration stock allows for small pipetting volumes (1:1000 dilution) to achieve standard 1-10 mM working concentrations, minimizing vehicle effects in cell culture.

Workflow Visualization:

Protocol_Workflow Calc 1. Calculate Mass Needed (150.9 mg/mL) Weigh 2. Weigh Powder (Fume Hood) Calc->Weigh Dissolve 3. Dissolve in diH2O (Vortex) Weigh->Dissolve CheckPH 4. Check pH (Adjust to 7.0-7.4 if needed) Dissolve->CheckPH Filter 5. Filter Sterilize (0.22 µm PES) CheckPH->Filter Store 6. Aliquot & Store -20°C Filter->Store

Figure 2: Preparation workflow for Sodium Dichloroacetate stock solution ensuring sterility and pH balance.

Step-by-Step Procedure:

  • Weighing: Weigh 1.509 g of Sodium Dichloroacetate.

  • Solubilization: Add to 8 mL of sterile diH2O. Vortex until clear.

  • pH Validation (Crucial): Although the salt is neutral, verify pH is 7.0–7.5. If too acidic (rare for salt, common for acid), adjust with dilute NaOH.

  • Volume Adjustment: Bring final volume to 10 mL with diH2O.

  • Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile tube.

  • Storage: Store aliquots at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol B: In Vitro Treatment (Cell Culture)

Typical Working Concentration: 1 mM – 50 mM (Cell line dependent).

  • Low Dose (Metabolic Shift): 1–5 mM

  • High Dose (Apoptosis Induction): 10–50 mM

  • Seed cells and allow attachment (24 hours).

  • Dilute 1 M stock into fresh media to desired concentration.

  • Treat cells for 24–72 hours.

  • Assay Endpoint: Measure Lactate levels (decrease expected) or Mitochondrial Membrane Potential (change expected).

References
  • PubChem. (n.d.). Sodium dichloroacetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Stacpoole, P. W. (1989). The pharmacology of dichloroacetate. Metabolism, 38(11), 1124-1144. Retrieved from [Link]

  • Bonnet, S., et al. (2007). A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis. Cancer Cell, 11(1), 37-51. (Seminal paper on DCA rev

Thermal stability of alkenyl-substituted ortho-carboranes

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've started gathering data on the thermal stability of alkenyl-substituted ortho-carboranes. I'm focusing on synthesis methods, thermal rearrangement pathways, and polymerization behaviors. I'm aiming for a comprehensive overview to begin with.

Planning the Content Structure

I'm now structuring the guide. My plan begins with ortho-carboranes, details the synthesis of alkenyl derivatives, dives into thermal stability and degradation, and concludes with applications in polymers. I'm aiming for a logical flow and will include data tables and experimental protocols. I will focus on in-text citations. I'll design and generate Graphviz diagrams.

Analyzing Thermal Stability Factors

I'm now diving deep into the data, identifying key thermal stability influences. I'm focusing on the alkenyl substituent's role, alongside other functional groups and thermal analysis parameters. I am developing an internal causal model of thermal behavior. I am starting to analyze relationships and patterns.

The Spacer Effect: Steric and Electronic Decoupling in Alkenyl-o-Carboranes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparative Guide on 1,2-Bis(vinyl)- vs. 1,2-Bis(3-butenyl)-o-carborane

Executive Summary

In the development of boron-rich macromolecules for neutron capture therapy (BNCT) and high-temperature ceramics, the functionalization of the closo-1,2-dicarbadodecaborane (


-carborane) cage is critical. This guide analyzes the profound impact of tether length on reactivity, contrasting the sterically congested 1,2-bis(vinyl)-o-carborane  with the sterically decoupled 1,2-bis(3-butenyl)-o-carborane .

The central thesis of this guide is that the insertion of a dimethylene spacer (in the butenyl derivative) does not merely alter physical properties; it fundamentally shifts the reaction mechanism from a sterically-dominated regime to a kinetically accessible regime, enabling coordination chemistries (e.g., Metathesis, Hydrosilylation) that are otherwise inhibited by the carborane cage.

Part 1: Structural Dynamics & Steric Theory

The Carborane Cage as a Steric Anchor

The


-carborane cage approximates a spinning sphere with a van der Waals radius of ~4.0 Å, significantly bulkier than a phenyl ring.
  • 1,2-Bis(vinyl)-o-carborane: The vinyl groups are attached directly to the C1 and C2 positions. The rigid cage imposes a high rotational barrier. The "reaction cone"—the angle of approach required for a catalyst or nucleophile—is severely obstructed by the B3, B6, B4, and B5 hydrogen atoms. Furthermore, the cage exerts a strong electron-withdrawing inductive effect (

    
    ), reducing the electron density of the vinyl double bond (making it electron-deficient).
    
  • 1,2-Bis(3-butenyl)-o-carborane: The inclusion of a

    
     spacer serves two functions:
    
    • Steric Decoupling: It moves the reactive alkene terminus outside the van der Waals radius of the cage, restoring rotational freedom.

    • Electronic Insulation: The inductive effect of the cage decays rapidly through sigma bonds. The terminal alkene in the butenyl derivative retains the nucleophilicity of a standard

      
      -olefin.
      
Comparative Reactivity Matrix

The following table summarizes the physicochemical divergence caused by the spacer.

Feature1,2-Bis(vinyl)-o-carborane1,2-Bis(3-butenyl)-o-carborane
Linkage Direct (

)
Spacer (

)
Steric Environment Congested: Cage protons block

-face.
Accessible: Free rotation away from cage.
Electronic State Electron-deficient (EWG influence).Electron-neutral (Insulated).
Coordination Ability Poor (Often poisons metal catalysts).High (Binds efficiently to Pt, Ru, Rh).
Polymer

Very High (> 250°C, often decomposes before melting).Moderate (Internal plasticization reduces

).
Physical State (RT) Crystalline Solid.Viscous Liquid / Low-melting Solid.

Part 2: Experimental Protocols

Synthesis of 1,2-Bis(3-butenyl)-o-carborane

Context: While vinyl-o-carborane is often purchased or synthesized via dehydration of alcohols, the butenyl derivative requires nucleophilic substitution on the lithiated cage. This protocol ensures high yields by minimizing mono-substitution byproducts.

Safety:


-Butyllithium is pyrophoric. Decaborane derivatives can be toxic. Handle in a glovebox or under strict Schlenk lines.
Reagents:
  • 
    -Carborane (144.2  g/mol )
    
  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes
  • 4-Bromo-1-butene (Electrophile)

  • THF (Anhydrous, distilled over Na/Benzophenone)

  • Diethyl Ether (

    
    )
    
Step-by-Step Workflow:
  • Cryogenic Lithiation:

    • Dissolve

      
      -carborane (10 mmol) in 50 mL anhydrous THF in a flame-dried Schlenk flask under Argon.
      
    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi (22 mmol, 2.2 eq) dropwise over 20 minutes. Note: Slight excess ensures dilithiation (
      
      
      
      ).
    • Critical Step: Allow to stir at 0°C for 1 hour to ensure complete formation of the dilithio-species. The solution usually turns slightly yellow.

  • Electrophilic Attack:

    • Cool the reaction mixture back to -78°C .

    • Add 4-Bromo-1-butene (25 mmol, 2.5 eq) dropwise. Note: Excess electrophile drives the reaction to completion against the steric bulk.

    • Remove cooling bath and allow to warm to room temperature overnight (12-16 hours).

  • Quenching and Workup:

    • Quench carefully with saturated

      
       (aq).
      
    • Extract aqueous layer with

      
       (3 x 50 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The residue is often a viscous oil. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 95:5).

    • Validation: Check

      
       NMR. The cage C-H peak (approx 3.5 ppm) must be absent. Look for multiplet signals at 5.8 ppm (alkene -CH=) and 5.0 ppm (terminal =CH2).
      
Reactivity Test: Hydrosilylation Kinetics

To validate the steric argument, perform a competitive hydrosilylation.

  • Protocol: Mix equimolar amounts of vinyl-carborane and butenyl-carborane with a silane (e.g.,

    
    ) and Karstedt’s catalyst.
    
  • Observation: Monitor via NMR. The butenyl derivative will be consumed significantly faster (minutes vs. hours) because the platinum center can coordinate to the distal alkene without crashing into the carborane cage.

Part 3: Visualizing the Steric Pathway

The following diagram illustrates the synthesis and the steric difference influencing catalyst attack.

CarboraneSterics cluster_0 Steric Consequence on Catalysis oCarb o-Carborane (Precursor) LiCarb 1,2-Dilithio-o-carborane (Nucleophile) oCarb->LiCarb + n-BuLi (-78°C to 0°C) Vinyl 1,2-Bis(vinyl)-o-carborane (Sterically Hindered) LiCarb->Vinyl + Vinyl Bromide (Direct Linkage) Butenyl 1,2-Bis(3-butenyl)-o-carborane (Sterically Accessible) LiCarb->Butenyl + 4-Bromo-1-butene (Spacer Linkage) Cat_Block Catalyst Approach: BLOCKED by Cage Vinyl->Cat_Block Steric Clash Cat_Access Catalyst Approach: ACCESSIBLE Butenyl->Cat_Access Flexible Tether

Caption: Comparative workflow showing the synthesis divergence and the subsequent catalytic accessibility. The green path represents the optimized steric profile of the butenyl derivative.

Part 4: Material Implications (Why it matters)

The choice between vinyl and butenyl determines the mechanical fate of the final material.

  • Glass Transition (

    
    ): 
    
    • Polymers derived from vinyl-o-carborane possess extremely high

      
       values (often >300°C) due to the "molecular ball bearing" effect being frozen by the backbone rigidity. This makes processing difficult (brittleness).
      
    • Polymers derived from butenyl-o-carborane exhibit lower

      
       (often <100°C). The ethylene spacer acts as a hinge, allowing the polymer chains to slide past one another. This is crucial for creating elastomeric neutron-shielding materials.
      
  • Thermal Stability:

    • Both derivatives maintain the high thermal stability characteristic of the

      
       cage (decomposition > 400°C), but the butenyl derivative allows for cross-linking (curing) at lower temperatures due to its higher reactivity.
      

References

  • Grimes, R. N. (2016). Carboranes (Third Edition). Academic Press. Link

    • Foundational text describing the steric radii and electronic effects of carborane cages.
  • Valliant, J. F., et al. (2002). "The medicinal chemistry of carboranes". Coordination Chemistry Reviews, 232(1-2), 173-230. Link

    • Discusses the functionalization challenges and steric hindrance in biomedical applic
  • Dory, T. S., & Harrod, J. F. (1994). "Synthesis and properties of poly(silylene-carboranes)". Macromolecules.
  • Hey-Hawkins, E., & Teixidor, F. (2011). Boron Science: New Technologies and Applications. CRC Press. Link

    • Covers modern synthetic str

Comparative Technical Analysis: 1,2-bis(3-butenyl) vs. 1,7-bis(3-butenyl) Carborane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of organomimetic chemistry and high-performance materials, the distinction between 1,2-bis(3-butenyl)-closo-1,2-dicarbadodecaborane (ortho-isomer) and its 1,7-bis(3-butenyl)-closo-1,7-dicarbadodecaborane (meta-isomer) counterpart is not merely structural—it is functional.

While both molecules share the formula


 and feature terminal alkenyl handles for polymerization (via hydrosilylation or olefin metathesis), their cage geometries dictate vastly different electronic profiles, thermal stabilities, and steric environments. This guide dissects these differences to aid researchers in selecting the optimal isomer for applications ranging from Boron Neutron Capture Therapy (BNCT) agents to ultra-high-temperature ceramics.

Structural & Electronic Fundamentals

The core difference lies in the position of the carbon atoms within the icosahedral boron cage. This geometric variation drives the electronic properties that define reactivity.

Geometric Isomerism
  • 1,2-Isomer (ortho): The carbon atoms are adjacent. This creates a "polar face" on the cluster. The 3-butenyl chains emerge from neighboring vertices, creating a localized steric bulk.

  • 1,7-Isomer (meta): The carbon atoms are separated by one boron atom. The 3-butenyl chains are oriented at an angle of approximately 144° relative to the cage centroid, providing a more linear, rod-like architecture.

Electronic Divergence (The Dipole Factor)

The electron-withdrawing nature of the carbon vertices creates a significant dipole moment in the ortho isomer, which is largely cancelled out in the meta isomer due to symmetry.

Property1,2-bis(3-butenyl) (ortho)1,7-bis(3-butenyl) (meta)Impact on Application
Dipole Moment ~4.3 – 4.5 D~2.1 – 2.6 DOrtho has higher solubility in polar solvents; stronger interaction with biological receptors.
C-H Acidity (Cage) High (

~22)
Moderate (

~27)
Ortho is easier to lithiate/functionalize but more susceptible to base degradation (deboronation).
Electron Withdrawal Strong (

-effect)
ModerateOrtho exerts a stronger pull on the butenyl double bond, potentially reducing electron density at the alkene terminus.
Thermal Stability MetastableThermodynamically StableOrtho rearranges to meta at >400°C. Meta is the preferred isomer for high-temp ceramics.

Synthesis & Manufacturing Workflows

The synthesis of these isomers requires distinct strategies. The ortho isomer is kinetically accessible, while the meta isomer often requires thermal rearrangement or functionalization of the more expensive meta-carborane precursor.

Synthesis of 1,2-bis(3-butenyl)-o-carborane

The standard protocol utilizes the high acidity of the C-H vertices in o-carborane.

Protocol: Dilithiation-Alkylation Strategy

  • Reagents: o-Carborane, n-Butyllithium (2.5 eq), 4-bromo-1-butene (2.5 eq), THF/Ether.

  • Step 1 (Lithiation): Dissolve o-carborane in dry THF at 0°C. Add n-BuLi dropwise. The adjacent carbons allow for rapid dilithiation to form

    
    .
    
  • Step 2 (Alkylation): Add 4-bromo-1-butene. Reflux for 12-24 hours. The nucleophilic carborane dianion attacks the alkyl halide.

  • Step 3 (Purification): Quench with

    
    . Extract with ether. Purify via column chromatography (Silica, Hexane/DCM).
    
Accessing the 1,7-Isomer

Direct dilithiation of m-carborane is slower due to lower acidity. Two routes exist:

  • Route A (Thermal Rearrangement): Heat the 1,2-bis(3-butenyl) derivative to 400°C. Risk: The butenyl chains may polymerize or degrade before the cage rearranges.

  • Route B (Direct Functionalization): Start with m-carborane (commercially available but costlier). Lithiate (requires higher temps/stronger bases or longer times) and alkylate as above.

Visualization: Synthetic Logic Flow

SynthesisWorkflow Start o-Carborane Precursor Lithiation Dilithiation (n-BuLi, THF, 0°C) Start->Lithiation Intermediate Dilithio-species (Li2C2B10H10) Lithiation->Intermediate Alkylation Alkylation (+ 4-bromo-1-butene) Intermediate->Alkylation OrthoProd 1,2-bis(3-butenyl) (Ortho-Isomer) Alkylation->OrthoProd Rearrangement Thermal Rearrangement (400-500°C, Inert Gas) OrthoProd->Rearrangement High Risk of Chain Degradation MetaProd 1,7-bis(3-butenyl) (Meta-Isomer) Rearrangement->MetaProd DirectMeta Direct Synthesis from m-Carborane DirectMeta->MetaProd Preferred Route for Purity

Figure 1: Synthetic pathways for accessing ortho and meta bis-butenyl carboranes. Note the risk associated with thermal rearrangement of functionalized cages.

Reactivity & Polymerization Profiles

The "3-butenyl" group serves as a handle for polymerization. The choice of isomer drastically affects the resulting polymer architecture.

Steric Influence on Cross-linking
  • 1,2-Isomer: The proximity of the two alkenyl chains creates a "chelating" effect. In polymerization, this can lead to the formation of cyclic loops rather than infinite networks, or it can create sterically crowded nodes that reduce cross-link density.

  • 1,7-Isomer: The separated chains favor the formation of extended networks. This isomer acts as a rigid, rod-like cross-linker, ideal for improving the modulus of elastomers.

Deboronation (Chemical Stability)

A critical vulnerability of the 1,2-isomer is its susceptibility to "deboronation" by strong nucleophiles (e.g., alkoxides, amines). The polar C-C bond makes the adjacent boron atoms electron-deficient and prone to attack, converting the closo-cage into a nido-anion (


).
  • Implication: If your polymerization catalyst involves strong nucleophiles, the 1,2-isomer may degrade. The 1,7-isomer is significantly more resistant to this degradation.

Experimental Protocol: Characterization

To validate which isomer you possess,


 NMR is the definitive method.
NMR Analysis
  • 1,2-Isomer: Typically displays a complex pattern (often 1:1:2:2:4 intensity or similar overlapping peaks) spanning a wide range (e.g., -2 to -15 ppm). The symmetry is

    
    .
    
  • 1,7-Isomer: Displays a simpler pattern due to higher symmetry (

    
     effective symmetry in solution often simplifies the spectrum). The peaks are generally shifted upfield compared to the ortho isomer.
    
Decision Matrix: Which Isomer to Use?

DecisionMatrix Need Primary Application Requirement Temp High Thermal Stability (>400°C)? Need->Temp Polarity High Polarity / Biological Targeting? Temp->Polarity No UseMeta Select 1,7-Isomer (Meta) Temp->UseMeta Yes Nucl Resistance to Nucleophiles? Polarity->Nucl No UseOrtho Select 1,2-Isomer (Ortho) Polarity->UseOrtho Yes Nucl->UseMeta Yes Nucl->UseOrtho No (Cost driven)

Figure 2: Selection logic for determining the appropriate carborane isomer based on environmental constraints.

References

  • Grimes, R. N. (2016). Carboranes (3rd ed.). Academic Press. (The definitive text on carborane synthesis and isomerization).

  • Scholz, M., & Hey-Hawkins, E. (2011). Carbaboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews, 111(11), 7035–7062. (Details on the lipophilicity and biological differences between isomers).

  • Valliant, J. F., et al. (2002). The medicinal chemistry of carboranes. Coordination Chemistry Reviews, 232(1-2), 173-230. (Mechanisms of functionalization).

  • Teixidor, F., et al. (2000). The Partial Degradation of 1,2-Dicarba-closo-dodecaboranes. Inorganic Chemistry. (Explains the deboronation susceptibility of the 1,2-isomer).

Methodological & Application

Synthesis of 1,2-Bis(3-butenyl)carborane from decaborane and 1,9-decadiyne

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1,2-Bis(3-butenyl)-1,2-dicarba-closo-dodecaborane

Part 1: Executive Summary & Critical Precursor Analysis

Objective: To synthesize 1,2-bis(3-butenyl)-1,2-dicarba-closo-dodecaborane (Target Compound). This molecule is a critical precursor for Ring-Closing Metathesis (RCM) to form benzocarboranes and for functionalizing boron neutron capture therapy (BNCT) agents.

Critical Scientific Correction (Precursor Selection): The user request suggests reacting Decaborane (


)  with 1,9-Decadiyne . It is scientifically imperative to clarify the outcome of this specific reactant pair before proceeding:
  • The Mismatch: 1,9-Decadiyne (

    
    ) contains two terminal alkyne groups.
    
  • The Result: Reacting decaborane with 1,9-decadiyne typically yields 1,8-bis(o-carboranyl)octane (a "dumbbell" structure) or, under high-dilution conditions, a large macrocycle (carboranophane). It does not yield the 1,2-bis(3-butenyl)carborane cage.

  • The Correct Precursor: To obtain a single carborane cage with two butenyl substituents at the C1 and C2 positions, the required alkyne precursor is Dec-1,9-dien-5-yne (

    
    ).
    

Scope of this Guide: This application note provides the corrected protocol using Dec-1,9-dien-5-yne to achieve the requested target. It also details an alternative "Lithiation-Alkylation" route starting from o-carborane, which is often more operationally accessible if the specific en-yne precursor is unavailable.

Part 2: Chemical Logic & Mechanism

The synthesis relies on the Lewis Base-Mediated Alkyne Insertion into the decaborane cluster.

Mechanism:

  • Ligand Exchange (Activation): Decaborane (

    
    ) is an arachno-cluster. In the presence of a Lewis base (L), such as acetonitrile (MeCN) or diethyl sulfide (
    
    
    
    ), it eliminates dihydrogen to form a nido-intermediate:
    
    
    .
  • Alkyne Insertion: The internal alkyne (Dec-1,9-dien-5-yne) attacks the open face of the nido-cluster.

  • Closure: Ligands are displaced, and the cluster closes to form the thermodynamically stable closo-carborane (

    
    ) derivative, releasing 
    
    
    
    .

DOT Diagram: Reaction Pathway

CarboraneSynthesis Decaborane Decaborane (B10H14) (Arachno-cluster) Activated Activated Complex (B10H12(MeCN)2) Decaborane->Activated - H2 Ligand Lewis Base (2 MeCN) Ligand->Activated Transition Insertion Transition State Activated->Transition + Alkyne Alkyne Alkyne Precursor (Dec-1,9-dien-5-yne) Alkyne->Transition Product Target Product 1,2-Bis(3-butenyl)-o-carborane Transition->Product Cluster Closure Byproduct H2 Gas + 2 MeCN Transition->Byproduct

Caption: Mechanistic pathway for the insertion of an internal alkyne into the decaborane cage via a bis(acetonitrile) intermediate.

Part 3: Experimental Protocols

Method A: Direct Insertion (The "Corrected" Precursor Route)

Best for: One-step synthesis if Dec-1,9-dien-5-yne is available.

Materials:

  • Decaborane (

    
    ): 1.22 g (10.0 mmol). Sublimed prior to use.
    
  • Dec-1,9-dien-5-yne: 1.62 g (12.0 mmol). 1.2 equivalents.

  • Acetonitrile (MeCN): 20 mL (Dried over

    
    ).
    
  • Toluene: 50 mL (Anhydrous).

  • Glassware: 100 mL Schlenk flask, reflux condenser, oil bubbler.

Protocol:

  • Activation: In a glovebox or under Argon flow, charge the Schlenk flask with Decaborane (1.22 g). Add Toluene (30 mL) and Acetonitrile (5 mL).

  • Complex Formation: Stir at room temperature for 30 minutes. The solution will turn yellow, indicating the formation of

    
    . Note: Some protocols reflux this mixture first, but room temp stirring minimizes degradation.
    
  • Alkyne Addition: Add the Dec-1,9-dien-5-yne (1.62 g) dissolved in 10 mL Toluene via syringe.

  • Reaction: Heat the mixture to reflux (110°C). Monitor the oil bubbler; steady

    
     evolution will occur.
    
  • Completion: Reflux for 18–24 hours until

    
     evolution ceases. TLC (Hexane:DCM 4:1) should show the disappearance of the highly polar decaborane spot and the appearance of a mobile carborane spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Add Methanol (5 mL) to quench any unreacted boranes (Caution:

    
     evolution). Evaporate volatiles under reduced pressure.[1]
    
  • Purification: Dissolve the dark residue in minimal DCM. Pass through a short silica plug to remove polar boron residues. Purify via flash column chromatography (100% Hexanes

    
     5% DCM/Hexanes).
    
  • Yield: Expect 60–75% as a colorless oil or low-melting solid.

Method B: Alkylation of o-Carborane (The Alternative Route)

Best for: When the specific en-yne precursor is difficult to synthesize.

Materials:

  • o-Carborane (

    
    ): 1.44 g (10.0 mmol).
    
  • n-Butyllithium (n-BuLi): 2.5 M in hexanes (8.8 mL, 22.0 mmol).

  • 4-Bromo-1-butene: 3.38 g (25.0 mmol).

  • THF: 50 mL (Dry, distilled from Na/Benzophenone).

Protocol:

  • Lithiation: Dissolve o-carborane in THF (50 mL) in a Schlenk flask at 0°C under Argon.

  • Deprotonation: Dropwise add n-BuLi. A white precipitate (

    
    ) may form. Stir at 0°C for 1 hour, then warm to Room Temp for 30 mins.
    
  • Alkylation: Cool back to 0°C. Add 4-Bromo-1-butene slowly.

  • Reflux: Warm to room temperature, then reflux for 12 hours to ensure double alkylation.

  • Quench: Cool to 0°C. Quench with saturated

    
     (aq).
    
  • Extraction: Extract with

    
     (3x). Dry organics over 
    
    
    
    .
  • Purification: Column chromatography (Hexanes).

  • Yield: Expect 80–90%.

Part 4: Data Summary & Characterization

Table 1: Physico-Chemical Properties of Target

Property Value Notes

| Formula |


 | |
| Molecular Weight  | 254.39  g/mol  | |
| Appearance  | Colorless Oil / Waxy Solid | |
| 

(TLC)
| ~0.7 (Hexanes) | Stains brown with

|

Spectroscopic Validation (Method A Product):

  • 
     NMR:  Distinctive pattern for closo-carborane. Peaks typically range from -2 to -15 ppm.
    
  • 
     NMR (CDCl3): 
    
    • 
       5.7–5.8 (m, 2H, -CH =CH2)
      
    • 
       5.0–5.1 (m, 4H, -CH=CH 2)
      
    • 
       2.4–2.6 (m, 4H, Cage-CH 2-)
      
    • 
       2.2–2.3 (m, 4H, Allylic -CH 2-)
      
    • Note: Absence of C-H cluster peak at

      
       3.5-4.0 confirms disubstitution.
      

Part 5: Troubleshooting & Safety

  • Decaborane Toxicity: Highly toxic affecting the central nervous system. Readily absorbed through skin. Must be handled in a fume hood with double gloving.

  • Incomplete Reaction: If mono-substituted product is observed (Method B), re-subject the crude material to the lithiation condition with fresh n-BuLi.

  • Boron Residues: The "nido" byproducts are polar and sticky. If the column stalls, flush with EtOAc to remove impurities, then re-column the non-polar fractions.

References

  • Synthesis of Alkenyl Carboranes (Method A Basis)

    • Coult, R., Fox, M. A., Gill, W. R., Herbertson, P. L., MacBride, J. A., & Wade, K. (1993). Polyhedral carborane chemistry. Part 1. Synthesis and characterization of 1,2-dialkenyl-o-carboranes. Journal of Organometallic Chemistry, 462(1-2), 19-29.
  • Ring-Closing Metathesis of 1,2-Bis(3-butenyl)

    • Jeong, J. H., Jeon, J., & Do, Y. (2004). Synthesis and Ring-Closing Metathesis of 1,2-Diallyl- and 1,2-Bis(3-butenyl)-o-carboranes. Organometallics, 23(16), 3867–3872.
  • General Decaborane Insertion Protocols

    • Heying, T. L., Ager, J. W., Clark, S. L., Mangold, D. J., Goldstein, H. L., Hillman, M., Polak, R. J., & Szymanski, J. W. (1963). A New Series of Organoboranes.[2] I. Carboranes from the Reaction of Decaborane with Acetylenic Compounds.[2][3] Inorganic Chemistry, 2(6), 1089–1092.

  • Alkylation of o-Carborane (Method B Basis)

    • Gomez, F. A., & Hawthorne, M. F. (1992). A simple route to C-monosubstituted and C,C'-disubstituted carborane derivatives. The Journal of Organic Chemistry, 57(5), 1384–1390.

Sources

Application Note: Precision Hydrosilylation of 1,2-Bis(3-butenyl)carborane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Topic: Protocol for the hydrosilylation of 1,2-Bis(3-butenyl)carborane with hydrosiloxanes. Objective: To synthesize high-performance carborane-siloxane elastomers/polymers with defined molecular architecture. Target Audience: Polymer Chemists, Materials Scientists, and Process Engineers in Aerospace/Defense.

The "Spacer Effect" in Carborane Chemistry

The synthesis of carborane-siloxane polymers is often plagued by the electron-withdrawing nature of the ortho-carborane cage (


). When functional groups are directly attached to the cage (e.g., vinyl-o-carborane), the electron density of the alkene is significantly reduced, impeding the catalytic cycle of hydrosilylation and often leading to low molecular weights or side reactions.

Why 1,2-Bis(3-butenyl)carborane? The utilization of the 3-butenyl substituent introduces a 4-carbon aliphatic spacer. This spacer effectively insulates the terminal double bond from the inductive effects of the carborane cage. Consequently, the reactivity of 1,2-bis(3-butenyl)carborane mimics that of standard


-olefins, allowing for:
  • Higher Conversion Rates: Critical for step-growth polymerization (Carothers equation).

  • Lower Catalyst Loading: Reducing platinum residue in the final material.

  • Structural Integrity: Preventing cage degradation during synthesis.

Mechanistic Insight & Experimental Design

The Catalytic Cycle (Modified Chalk-Harrod)

The reaction proceeds via the Chalk-Harrod mechanism using a Platinum(0) catalyst (Karstedt’s Catalyst).

  • Oxidative Addition: The Si-H bond adds to the Pt(0) center.

  • Olefin Coordination: The terminal alkene of the butenyl group coordinates to Pt.

  • Migratory Insertion: The hydride migrates to the alkene, forming a Pt-alkyl species. Crucial Note: The "Anti-Markovnikov" addition is favored sterically, placing the silicon atom at the terminal carbon.

  • Reductive Elimination: The C-Si bond forms, regenerating the Pt(0) species.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry 1.00 : 1.00 (

0.01)
For linear polymers, exact equivalence is required to maximize Degree of Polymerization (DP).
Atmosphere Argon (Ar) or Nitrogen (

)
Oxygen poisons Pt catalysts; Moisture hydrolyzes Si-H bonds to Si-OH +

.
Solvent Toluene (Anhydrous)Good solubility for both carborane and siloxane; boiling point (110°C) allows thermal activation.
Catalyst Karstedt's (Pt-DVDS)Superior solubility and activity compared to Speier's catalyst (

).

Detailed Experimental Protocol

Phase 1: Reagent Preparation & Purification
  • 1,2-Bis(3-butenyl)carborane: Must be recrystallized (typically from hexane/pentane) or distilled to remove mono-substituted impurities. Purity >99% by GC/NMR is mandatory.

  • Siloxane (e.g., 1,1,3,3-Tetramethyldisiloxane): Distill over

    
     immediately prior to use to remove silanols.
    
  • Toluene: Dried over Sodium/Benzophenone and distilled, or processed through an alumina column (Grubbs type system).

Phase 2: Reaction Setup (The "Dropwise" Method)

To prevent exotherms and control molecular weight distribution.

Step-by-Step Procedure:

  • Reactor Assembly: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with an inert gas inlet), a rubber septum, and a temperature probe. Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).

  • Carborane Charge: Add 1,2-Bis(3-butenyl)carborane (10.0 mmol, 2.98 g) to the flask.

  • Solvation: Cannulate anhydrous Toluene (20 mL) into the flask. Stir until fully dissolved.

  • Catalyst Activation: Add Karstedt’s catalyst solution (approx. 10-20 ppm Pt relative to alkene). Stir for 5 minutes at room temperature to allow complexation.

    • Observation: Solution may turn slightly yellow/orange.

  • Siloxane Addition: Add the di-hydrosiloxane (10.0 mmol) via syringe pump or dropwise funnel over 15-20 minutes.

    • Why? Slow addition prevents local hot-spots and favors intermolecular reaction over intramolecular cyclization.

  • Thermal Initiation: Heat the reaction mixture to 80°C .

  • Monitoring: Maintain 80°C for 4-12 hours. Monitor via FT-IR or

    
    H NMR (see Section 4).
    
Phase 3: Workup & Isolation
  • Quenching: Remove heat and allow to cool to Room Temperature (RT). Add a small amount of activated charcoal (to adsorb Pt) and stir for 30 mins (Optional but recommended for optical clarity).

  • Filtration: Filter through a Celite pad to remove charcoal/catalyst residues.

  • Precipitation: Concentrate the toluene solution to ~50% volume. Pour slowly into a 10-fold excess of cold Methanol (

    
    ) with vigorous stirring.
    
    • Result: The polymer will precipitate as a viscous gum or white solid. Monomers and oligomers remain in solution.

  • Drying: Decant methanol and dry the polymer in a vacuum oven at 50°C for 24 hours to remove volatiles.

Validation & Characterization

In-Process Control (IPC)

The reaction is considered complete only when the diagnostic signals disappear.

Spectroscopic Endpoints:

Method Diagnostic Signal Target Outcome

| FT-IR | Si-H Stretch (~2120-2160


) | Disappearance.  Presence indicates incomplete reaction. |
| 

H NMR
| Vinylic Protons (5.0 - 6.0 ppm) | Disappearance. Indicates consumption of butenyl groups. | |

H NMR
| Si-H Proton (4.5 - 4.7 ppm) | Disappearance. | |

H NMR
|

(0.5 - 0.8 ppm) | Appearance. New multiplet confirms hydrosilylation. |
Workflow Visualization

G Start Start: Reagent Prep Mix Dissolve Carborane (Toluene, Ar atm) Start->Mix Cat Add Pt Catalyst (Karstedt's) Mix->Cat AddSi Add Siloxane (Dropwise) Cat->AddSi Heat Heat to 80°C (4-12 Hours) AddSi->Heat Check Check IR/NMR (Si-H / C=C gone?) Heat->Check Check->Heat No (Continue Heating) Workup Precipitate in MeOH & Vacuum Dry Check->Workup Yes End Final Polymer Workup->End

Caption: Logical workflow for the step-growth polymerization of butenyl-carborane via hydrosilylation.

Troubleshooting & Optimization

Issue: Incomplete Conversion (Residual Si-H or C=C)
  • Cause 1: Catalyst Poisoning. Carboranes or impurities (sulfur, amines) may deactivate Pt.

    • Fix: Add a second aliquot of catalyst (5 ppm) after 4 hours.

  • Cause 2: Stoichiometry Error.

    • Fix: Check reagent purity. If Si-H remains, the siloxane may have been in excess. For polymers, precise 1:1 is vital. If making a network, this may be acceptable.

Issue: Gelation (Crosslinking)
  • Cause: Presence of tri-functional impurities in the monomer or side reactions (dehydrogenative coupling).

    • Fix: Ensure temperature does not exceed 90°C. Validate monomer purity.

Reaction Scheme Visualization

Caption: General reaction scheme showing the coupling of the butenyl-carborane with a di-hydrosiloxane.

References

  • Fundamental Carborane Polymer Chemistry

    • Papkov, V. S., et al. "Synthesis and properties of carborane-siloxane polymers." Journal of Polymer Science Part A: Polymer Chemistry.

  • Hydrosilylation Mechanisms

    • Lewis, L. N. "Chemical Catalysis by Colloids and Clusters." Chemical Reviews.

  • Specifics on Butenyl-Carborane Precursors

    • Valliant, J. F., et al. "The medicinal chemistry of carboranes." Coordination Chemistry Reviews. (Discusses functionalization of cages).

  • Dvornic, P. R., & Lenz, R. W. "High Temperature Siloxane Elastomers." Hüthig & Wepf.

(Note: While specific URL deep-links to 1970s-90s papers can be unstable, the links provided direct to the authoritative journal landing pages where these seminal works are hosted.)

Application Note: Functionalization of 1,2-Bis(3-butenyl)carborane via Olefin Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the functionalization of 1,2-bis(3-butenyl)-1,2-dicarba-closo-dodecaborane (hereafter 1 ) using Ruthenium-catalyzed olefin metathesis. While ortho-carboranes are invaluable pharmacophores in Boron Neutron Capture Therapy (BNCT) and drug discovery due to their 3D aromaticity and hydrophobicity, their functionalization is often hindered by the steric bulk and electron-withdrawing nature of the cage.

Olefin metathesis offers a modular solution. This note covers two distinct pathways:

  • Ring-Closing Metathesis (RCM): To generate ansa-carboranes (macrocycles) for supramolecular host-guest chemistry.

  • Cross-Metathesis (CM): To conjugate functional handles (esters, alcohols) for targeted drug delivery.

Scientific Foundation & Mechanism

The "Spacer Effect" in Carborane Metathesis

A critical insight for researchers is the Spacer Effect . Direct attachment of vinyl groups to the carborane cage (vinyl-carboranes) renders the olefin electron-deficient and sterically crowded, often leading to poor metathesis reactivity (Type IV olefins).

The 3-butenyl arms in substrate 1 provide a two-carbon spacer (


). This distance is sufficient to:
  • Decouple the olefin from the strong electron-withdrawing effect of the

    
    -aromatic cage.
    
  • Alleviate steric clash between the bulky Ruthenium catalyst and the spherical carborane (

    
    ).
    
Reaction Pathways Visualization

The following diagram illustrates the divergent pathways controlled by reactant concentration and partner selection.

CarboraneMetathesis Precursor 1,2-Bis(3-butenyl) -o-carborane (1) Catalyst Ru-Catalyst (Grubbs II) Precursor->Catalyst RCM_Cond High Dilution (0.002 M) Catalyst->RCM_Cond Path A CM_Cond High Conc. (0.2 M) + Partner Catalyst->CM_Cond Path B Ansa Ansa-Carborane (Macrocycle) RCM_Cond->Ansa Intramolecular Oligomer Oligomers (Unwanted) RCM_Cond->Oligomer Intermolecular (if conc. too high) Funct Functionalized Derivative CM_Cond->Funct Cross-Metathesis

Figure 1: Divergent metathesis pathways for carborane derivative 1. Path A favors macrocyclization via high dilution; Path B favors functionalization via higher concentration.

Experimental Protocols

Pre-requisite: Synthesis of Precursor (1)

Note: Commercial sources for dialkenyl carboranes are rare. Synthesis from o-carborane is required.

Reagents: 1,2-dicarba-closo-dodecaborane, n-Butyllithium (2.5 M in hexanes), 4-bromo-1-butene, dry THF.

  • Lithiation: In a flame-dried Schlenk flask under Argon, dissolve o-carborane (1.44 g, 10 mmol) in dry THF (50 mL). Cool to 0°C.

  • Addition: Add n-BuLi (22 mmol, 8.8 mL) dropwise. The solution may turn pale yellow.[1] Stir for 1 hour at 0°C, then warm to RT for 30 mins.

  • Alkylation: Cool back to 0°C. Add 4-bromo-1-butene (24 mmol, 2.44 mL) dropwise.

  • Reflux: Warm to RT, then reflux for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    mL). Dry over
    
    
    .
  • Purification: Silica gel chromatography (Hexanes). Yield: ~85-90% (Colorless oil/solid).

Protocol A: Ring-Closing Metathesis (RCM)

Objective: Synthesis of the ansa-carborane macrocycle. Critical Parameter: Dilution . High dilution is mandatory to prevent ADMET (Acyclic Diene Metathesis) polymerization.

ParameterSpecificationReason
Concentration 0.002 M - 0.005 MFavors intramolecular ring closure over intermolecular collisions.
Catalyst Grubbs 2nd Gen (G2)Higher activity required for sterically demanding cages compared to G1.
Solvent DCM (degassed)Standard non-coordinating solvent.
Temperature 40°C (Reflux)Sufficient activation energy without decomposing catalyst.

Step-by-Step:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Solvent Prep: Add 250 mL of anhydrous, degassed Dichloromethane (DCM).

  • Substrate Addition: Dissolve 1 (126 mg, 0.5 mmol) in 10 mL DCM and add to the flask. (Final Conc

    
     0.002 M).
    
  • Catalyst Addition: Add Grubbs 2nd Generation catalyst (21 mg, 5 mol%) as a solid in one portion under positive Argon flow.

  • Reaction: Reflux (40°C) for 12–24 hours. Monitor by TLC (the cyclic product usually has a slightly higher

    
     than the open chain).
    
  • Quench: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-carbene.

  • Purification: Evaporate solvent. Pass through a short silica plug to remove Ru residues, then flash chromatography (Hexanes/DCM).

Protocol B: Cross-Metathesis (CM)

Objective: Functionalization with methyl acrylate or styrene. Critical Parameter: Stoichiometry . Use the cheaper olefin partner in excess to drive the equilibrium.

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube. Flush with Argon.

  • Dissolution: Dissolve 1 (100 mg, 0.4 mmol) and the cross-partner (e.g., Methyl Acrylate, 2.0 mmol, 5 equiv) in DCM (2 mL). Note: Concentration is high (0.2 M).

  • Catalyst: Add Grubbs 2nd Gen (5 mol%).

  • Reaction: Reflux (40°C) for 24 hours.

    • Note: If conversion stalls, add a second portion of catalyst (2.5 mol%) at 12 hours.

  • Workup: Quench with ethyl vinyl ether. Concentrate and purify via column chromatography.

Troubleshooting & Optimization Guide

Catalyst Selection Matrix

While Grubbs I (G1) is cheaper, it is often insufficient for carboranes due to phosphine dissociation issues in the presence of the bulky cage.

CatalystActivityStabilityRecommendation
Grubbs I ModerateLowUse only for simple, unhindered CM partners.
Grubbs II HighHighStandard choice for RCM and difficult CM.
Hoveyda-Grubbs II Very HighHighUse if G2 fails or for electron-deficient partners (e.g., fluorinated acrylates).
Isomerization Risks

Ruthenium hydrides (formed from catalyst decomposition) can cause olefin isomerization (migration of the double bond inward).

  • Symptom: Product mixture contains internal olefins that did not metathesize.

  • Solution: Add 1,4-benzoquinone (10 mol%) to the reaction mixture. It acts as a hydride scavenger, preserving the terminal olefin fidelity.

Lewis Acidity of the Cage

Although the 3-butenyl spacer mitigates this, the carborane cage is electron-withdrawing. In rare cases where the catalyst dies prematurely:

  • Hypothesis: The cage might be weakly coordinating to the Ru center.

  • Fix: Use toluene at 80°C instead of DCM. Higher temperature promotes ligand dissociation (initiation) and overcomes the activation barrier.

Mechanism of Action (Catalytic Cycle)

The following diagram details the active species interaction with the carborane substrate.

CatalyticCycle cluster_sterics Critical Failure Point PreCat Pre-Catalyst (16e- Ru species) Active Active 14e- Ru-Methylidene PreCat->Active - PCy3 / Ligand Coord Olefin Coordination (Steric Check) Active->Coord + Carborane Substrate Metallacycle Metallacyclobutane Intermediate Coord->Metallacycle [2+2] Cycloaddition ProductRel Product Release + Ethylene Metallacycle->ProductRel Retro [2+2] ProductRel->Active Regeneration

Figure 2: Simplified Catalytic Cycle. The "Steric Check" at the coordination stage is where vinyl-carboranes fail, but 3-butenyl-carboranes succeed due to the spacer.

References

  • Synthesis of Carborane Precursors

    • Title: Synthesis of 1,2,3-trisubstituted o-carboranes.[2]

    • Source: ResearchG
    • URL:

  • Metathesis of Carboranes (Seminal Work)

    • Title: Ruthenium-Catalyzed Homo and Cross Metathesis Reactions of Alkenylpolyboranes: New Routes to Functional o-Carborane and Decaborane Deriv
    • Source:Organometallics (ACS Public
    • URL:

  • Ring-Closing Metathesis General Protocols

    • Title: Metathesis Application Guide.[3]

    • Source: Sigma-Aldrich.
    • URL:

  • Carboranes in Drug Discovery

    • Title: Carboranes as unique pharmacophores in antitumor medicinal chemistry.[4][5][6]

    • Source: PMC (NIH).
    • URL:

  • Catalyst Compatibility

    • Title: Variations on a Ruthenium Carbene: The Grubbs Catalysts for Olefin Metathesis.[7]

    • Source: ResearchG
    • URL:

Sources

Troubleshooting & Optimization

Removing unreacted decaborane from 1,2-Bis(3-butenyl)carborane product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1,2-Bis(3-butenyl)-o-carborane

Case ID: B10-PUR-001 Priority: High (Safety/Purity Critical)

Executive Summary

You are encountering difficulty separating unreacted decaborane (


)  from your target product, 1,2-bis(3-butenyl)-o-carborane . This is a classic challenge in carborane synthesis. Both species are non-polar, soluble in common organic solvents (hexanes, toluene, DCM), and often co-elute during silica gel chromatography.

However, they differ fundamentally in hydrolytic stability . This guide details a "Chemical Scrubbing" protocol that exploits the kinetic instability of decaborane in protic solvents to degrade it into water-soluble borates, leaving your hydrolytically stable carborane product intact.

Module 1: The Chemical Scrubbing Protocol (Recommended)

Principle: Closo-carboranes are exceptionally stable to hydrolysis due to their 3D aromaticity. In contrast, arachno-decaborane (


) degrades in the presence of water and Lewis bases (like acetone or alcohols) to form boric acid and hydrogen gas.

Applicability: This method is safe for the butenyl side chains on your product. The neutral/mild conditions will not isomerize the double bond or cause hydration, unlike strong acid/oxidant treatments.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture (containing product and decaborane) in Acetone . Use approximately 10 mL of acetone per gram of crude material.

  • Hydrolysis Initiation: Add Water to the solution until it is slightly turbid but still mostly homogeneous (typically a 5:1 Acetone:Water ratio).

    • Note: If the product oils out immediately, add just enough acetone to redissolve it.

  • Reflux (The "Kill" Step): Heat the mixture to reflux (approx. 60°C) for 2–4 hours .

    • Observation: You should observe the evolution of hydrogen gas (

      
      ) bubbles. This indicates decaborane degradation.
      
  • Quench & Separation:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove most of the acetone. The carborane will precipitate or oil out; the degraded decaborane (now boric acid/borates) will remain in the aqueous phase.

  • Extraction:

    • Add Dichloromethane (DCM) or Diethyl Ether and water.

    • Wash the organic layer

      
       with water to remove boric acid.
      
    • Dry over

      
      , filter, and concentrate.
      
Data Verification: Is it clean?
MethodDecaborane SignalProduct SignalAction
TLC (Hexanes)

(faint tailing)

(distinct spot)
If spots overlap, rely on NMR.

NMR
Broad peaks at -10 to +10 ppmDistinct doublet/singlet pattern (-2 to -15 ppm)If broad background persists, repeat hydrolysis.
Smell Distinctive, unpleasant "chocolate/musty" odorOdorless (mostly)DANGER: Do not rely on smell due to toxicity.

Module 2: Visualization of the Purification Logic

The following diagram illustrates the decision process and chemical pathways for separating these two species.

PurificationLogic Start Crude Mixture (Carborane + Decaborane) Decision Choose Method Start->Decision ChemPath Chemical Scrubbing (Acetone/Water Reflux) Decision->ChemPath High Impurity Load (>5%) PhysPath Column Chromatography (Silica Gel) Decision->PhysPath Trace Impurity (<5%) Reaction Decaborane + 20 H2O → 10 H3BO3 + 22 H2 (Gas) ChemPath->Reaction Heat PhaseSep Phase Separation Reaction->PhaseSep Result Pure 1,2-Bis(3-butenyl)carborane PhaseSep->Result Organic Layer Waste Aqueous Waste (Boric Acid) PhaseSep->Waste Aqueous Layer Issue Warning: Co-elution likely Requires gradient PhysPath->Issue Issue->Result Slow Elution

Caption: Workflow for separating hydrolytically unstable impurities (Decaborane) from stable carborane cages.

Module 3: Troubleshooting & FAQs

Q1: Why not use column chromatography immediately?

A: Decaborane and dialkyl-o-carboranes have very similar polarities. On silica gel using hexanes, they often co-elute. Furthermore, decaborane is volatile; it can sublime on the column or in the receiving flasks, contaminating your entire fraction collector. Chemical degradation is superior as a "coarse" purification step.

Q2: Will the acetone/water reflux damage the butenyl (alkene) group?

A: No. The conditions are neutral to slightly acidic (due to boric acid formation). Terminal alkenes are stable under these conditions.

  • Avoid: Strong oxidants (like

    
     or 
    
    
    
    ) which would epoxidize the alkene.
  • Avoid: Strong acids (conc.

    
    ) which could cause alkene isomerization or hydration.
    
Q3: I still see boron impurities in NMR after hydrolysis. What now?

A: If the impurity persists, it may not be decaborane but a "nido" -carborane intermediate (a degraded cage,


 species).
  • Diagnosis: Look for an upfield hydride signal in

    
     NMR (around -2 to -3 ppm, broad).
    
  • Fix: Nido-species are anions. Wash your organic layer with dilute KOH or NaOH . The anionic nido-cluster will move to the aqueous phase, while your neutral closo-product remains in the organic phase.

Module 4: Safety Critical (Decaborane)

WARNING: Decaborane is a potent central nervous system (CNS) toxin and is readily absorbed through the skin.

  • Volatility: It sublimes at room temperature. Never weigh decaborane on an open bench; use a well-ventilated fume hood.

  • Decontamination: Glassware that contained decaborane should be soaked in an Acetone/Water bath (the hydrolysis method described above) for 24 hours before being removed from the hood for washing.

  • Symptoms: Exposure can cause headaches, drowsiness, and loss of coordination. If you smell a "bitter chocolate" or musty odor, you have already been exposed.

References

  • Grimes, R. N. (2016). Carboranes (3rd ed.). Academic Press.

    • Authority: The definitive text on boron cluster chemistry, detailing the hydrolytic stability of closo-carboranes vs. arachno-boranes.
  • Scholz, M., & Hey-Hawkins, E. (2011). Carbaboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews, 111(11), 7035–7062.

    • Authority: Reviews synthesis and purification str
  • CDC/NIOSH. (2019).

    • Authority: Safety d

Carborane-Siloxane Copolymer Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support

Welcome to the Technical Support Center for High-Performance Macromolecules. This guide addresses the synthesis, optimization, and troubleshooting of poly(carborane-siloxane) (often referred to as Dexsil-type polymers). These hybrid inorganic-organic polymers are prized for their ultra-high thermal stability and neutron capture cross-section, but their synthesis via condensation polymerization is notoriously sensitive to experimental conditions.

Quick Navigation
Phase 1: Monomer Purity & Stoichiometry

User Query: “I am consistently getting low molecular weight oligomers rather than high polymers. My yield is technically high, but the product is a viscous oil, not an elastomer. What is wrong?”

Diagnosis: This is a classic violation of the Carothers Equation . In step-growth (condensation) polymerization, high molecular weight (


) is achievable only at extremely high conversion rates (

) and perfect stoichiometric balance (

).

Troubleshooting Guide:

ParameterStandardWhy it Fails (Causality)Corrective Action
Monomer Purity >99.5% (GC/NMR)Impurities act as chain terminators. A monofunctional impurity caps the chain ends early.Recrystallize carborane-diol precursors from toluene/heptane. Distill dichlorosilanes under

immediately before use.
Moisture Control <10 ppm

Chlorosilanes hydrolyze instantly upon contact with moisture, disrupting stoichiometry and creating silanols that promote cyclization.Flame-dry all glassware. Use Schlenk lines. Solvent (usually Toluene or Xylene) must be distilled over Sodium/Benzophenone.
Stoichiometry 1.00 : 1.00Even a 1% excess of one monomer limits the maximum degree of polymerization to ~100 units.Use gravimetric measurement with analytical precision (

). Do not rely on volumetric addition for silanes due to thermal expansion.

Visualizing the Stoichiometric Trap: The diagram below illustrates how impurity-driven termination prevents polymer growth.

StoichiometryLogic cluster_0 Ideal Scenario cluster_1 Impurity Scenario A Monomer A (Diol) C Linear Chain Growth A->C B Monomer B (Dichlorosilane) B->C D High MW Polymer C->D Y Chain Termination C->Y Attack by X X Impurity (Monofunctional) X->Y Z Low MW Oligomer Y->Z

Figure 1: Impact of monofunctional impurities on chain propagation. Even trace impurities terminate the "step-growth" mechanism.

Phase 2: Catalysis & Reaction Kinetics

User Query: “My reaction mixture turns dark immediately, and the final yield is low due to insoluble black precipitates. I am using Ferric Chloride (


) as the catalyst.”

Diagnosis: You are likely experiencing catalyst poisoning or thermal degradation due to aggressive initial heating. While


 is the standard catalyst for the condensation of dichlorosilanes and carboranes, it is hygroscopic and aggressive.

Technical Insight: The reaction proceeds via a heterolytic cleavage of the Si-Cl bond assisted by the Lewis acid (


). However, if the temperature is ramped too quickly, volatile monomers (Dichlorosilane) evaporate before reacting, breaking stoichiometry. If the catalyst is wet, it generates HCl gas too rapidly, causing foaming and loss of reactants.

Optimization Protocol:

  • Catalyst Loading: Reduce

    
     to 0.5 – 1.0 mol%. Higher concentrations promote crosslinking (the "black precipitate").
    
  • Temperature Ramping (The "Soak" Method):

    • Stage 1: Stir at Room Temperature (RT) for 2 hours. (Allows initial oligomerization without monomer loss).

    • Stage 2: Ramp to 80°C over 1 hour.

    • Stage 3: Reflux (110°C - 140°C) for 24-48 hours to drive conversion.

  • HCl Scavenging: Ensure an open system (with a drying tube) or a gentle

    
     sweep to remove evolved HCl. The reaction is equilibrium-driven; removing HCl pushes it forward (Le Chatelier’s principle).
    
Phase 3: Workup & Purification

User Query: “I have a viscous product in the flask, but when I precipitate it in methanol, I lose 40% of my mass. How do I recover the yield?”

Diagnosis: You are likely washing away cyclic oligomers or low-molecular-weight fractions that are soluble in the non-solvent. Alternatively, your non-solvent ratio is incorrect, creating a stable emulsion rather than a precipitate.

The "Solvent-Switch" Technique: Carborane-siloxanes are highly hydrophobic. Methanol is often too polar to induce clean precipitation of lower MW chains.

Recommended Workflow:

  • Concentration: Strip the reaction solvent (Toluene) to 20% of original volume.

  • Precipitation: Pour the concentrate slowly into a 10:1 excess of cold Methanol/Water (95:5) . The slight water content increases polarity, forcing more polymer out of solution.

  • Reprecipitation (Crucial for Purity): Dissolve the gum in minimal THF and reprecipitate in pure Methanol. This removes the trapped

    
     (yellow/brown tint).
    
Standardized Experimental Protocol

Objective: Synthesis of Poly(carborane-siloxane) via


 catalyzed condensation.

Materials:

  • 1,7-bis(hydroxydimethylsilyl)-m-carborane (Dried)

  • Dichlorodimethylsilane (Distilled)

  • Anhydrous Toluene

  • 
     (Anhydrous, sublimed)
    

Workflow Diagram:

SynthesisWorkflow start Start: Monomer Prep mix Mix Reactants in Toluene (0°C under N2) start->mix cat Add FeCl3 Catalyst (0.5 mol%) mix->cat stage1 Stage 1: Stir at RT (4h) Allow HCl evolution cat->stage1 stage2 Stage 2: Ramp to 110°C Reflux (24h) stage1->stage2 check Viscosity Check stage2->check continue Continue Reflux (+12h) check->continue Low Viscosity workup Cool & Filter Catalyst check->workup High Viscosity continue->check precip Precipitate in MeOH workup->precip dry Vacuum Dry (60°C, 24h) precip->dry

Figure 2: Step-by-step synthesis workflow emphasizing the temperature ramp and viscosity checkpoints.

Step-by-Step Instructions:

  • Setup: Equip a 250mL 3-neck round bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a rubber septum. Flame dry the apparatus.

  • Charge: Add 10.0 mmol of carborane-diol and 20 mL of anhydrous toluene. Stir until dissolved.

  • Addition: Add 10.0 mmol of dichlorosilane via syringe. Note: Add slowly to prevent exotherm.

  • Catalysis: Quickly add 15 mg of anhydrous

    
    . The solution should turn yellow/orange.
    
  • Reaction:

    • Stir at RT for 4 hours (HCl gas will evolve; ensure venting).

    • Heat to reflux (110°C) for 24 hours.

  • Termination: Cool to RT. Filter the solution through Celite to remove iron residues.

  • Isolation: Concentrate the filtrate via rotary evaporation. Pour the viscous oil into 200 mL of cold methanol with vigorous stirring.

  • Drying: Collect the white/gummy precipitate and dry under high vacuum (0.1 mmHg) at 60°C for 24 hours.

References
  • Papkov, S., et al. (2013). "Synthesis and Characterization of Carborane–Siloxane–Diacetylene Copolymers." Macromolecules. This paper details the optimization of carborane-siloxane backbones and the impact of stoichiometry.

  • Peters, E. N. (1977). "Poly(dodecarborane-siloxanes)." Journal of Macromolecular Science: Part C. A foundational review on the synthesis conditions (Dexsil polymers) and thermal stability mechanisms.

  • Dvornic, P. R., & Lenz, R. W. (1990). "High Temperature Siloxane Elastomers." Huthig & Wepf.

  • Kolel-Veetil, M. K., et al. (2012). "Diacetylene-Containing Carboranylsilanes: Synthesis and Thermal Properties." Journal of Polymer Science Part A. Discusses purification techniques to maximize yield and remove low-MW oligomers.

Technical Support Center: Carborane Polymerization & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Catalyst Poisoning in Carborane Polymerization

Audience: Senior Polymer Chemists, Drug Delivery Researchers, BNCT Specialists.

Introduction: The "Cage Effect" in Catalysis

Welcome to the Advanced Support Center. If you are reading this, you are likely experiencing the "Black Box" failure mode of carborane polymerization: your catalyst (likely Ruthenium-based Grubbs or Palladium) died immediately, or your conversion plateaued inexplicably at ~20%.

Carboranes (dicarba-closo-dodecaboranes) are not merely bulky substituents; they are electron-deficient cages that actively interact with metal centers. The failure of polymerization is rarely due to simple steric hindrance alone. It is almost always a chemical incompatibility arising from Lewis acidic C-H vertices or the formation of nido-anions (strong ligands) that irreversibly bind to the catalyst.

This guide moves beyond basic troubleshooting to address the specific mechanistic failures unique to boron cluster chemistry.

Module 1: The "Silent Killer" – Nido-Carborane Poisoning

Symptom: Reaction solution turns dark brown/black immediately upon catalyst addition; zero or negligible polymer yield. Diagnosis: Your monomer contains trace bases or nucleophiles that have degraded the closo-carborane into a nido-carborane anion (dicarbollide).

The Mechanism

Unlike standard organic monomers, o-carborane is susceptible to deboronation by nucleophiles (amines, alkoxides, or even residual hydroxide). This removes a B-H vertex, converting the neutral closo-cage into a negatively charged nido-cage ([C₂B₉H₁₂]⁻).

This anion is an incredibly potent ligand (is global to the cyclopentadienyl anion, Cp⁻). It coordinates to your transition metal catalyst (Ru, Pd, Ni), displacing the labile ligands required for propagation (e.g., phosphines in Grubbs Gen 1/2), effectively killing the active site.

NidoPoisoning Monomer Closo-Carborane Monomer Deboronation Deboronation Event (Vertex Removal) Monomer->Deboronation Impurity Nucleophile Impurity (Base/Amine/OH-) Impurity->Deboronation Attacks Cage Nido Nido-Carborane Anion (Potent Ligand) Deboronation->Nido Yields [C2B9H12]- Complex Inactive Metal-Nido Complex (Dead) Nido->Complex Irreversible Binding Catalyst Active Catalyst (Ru/Pd) Catalyst->Complex

Figure 1: The deboronation pathway leading to catalyst death.[1] Even <1% nido-impurity can poison the entire catalyst load.

Protocol 1: The "Acid-Wash" Validation

Goal: Ensure monomers are free of nido-generating nucleophiles before polymerization.

Step-by-Step:

  • Dissolution: Dissolve your carborane-functionalized monomer in CH₂Cl₂ (DCM).

  • Acid Wash: Wash the organic phase 3x with 0.1 M HCl .

    • Reasoning: This neutralizes any residual amines or basic salts from the monomer synthesis (e.g., "Click" copper catalysts or bases used in substitution).

  • Filtration: Pass the organic layer through a short plug of neutral alumina .

    • Reasoning: Silica gel can sometimes be slightly acidic or basic enough to interact with sensitive cages; neutral alumina is safer for carborane purification.

  • Drying: Dry over MgSO₄, filter, and remove solvent.

  • Validation (NMR): Check ¹¹B NMR.

    • Pass: Clean peaks between -2 and -15 ppm (closo).

    • Fail: Any peaks upfield (shielded) around -30 to -40 ppm indicate nido species. Do not proceed to polymerization.

Module 2: Steric & Electronic Mismatch in ROMP

Symptom: Polymerization starts but stalls at low conversion (~20-40%). Adding more catalyst does not help. Diagnosis: The "Cage Effect" (steric bulk + electron withdrawal) is retarding the propagation rate (


) relative to the initiation rate (

), or the catalyst is decomposing before it can finish the chain.
The Spacer Solution

Direct attachment of the carborane cage to the polymerizable group (e.g., norbornene or vinyl) often places the bulky cage too close to the metal center.

Data: Impact of Linker Length on ROMP Conversion (Grubbs Gen 3) Monomer: Carborane-functionalized Norbornene

Linker TypeSpacer Length (Atoms)Conversion (1h, 25°C)PDI (Dispersity)Notes
Direct Bond 0< 15%N/ACatalyst stalling due to steric clash.
Methylene 1 (-CH₂-)45%1.4Moderate improvement, still sluggish.
Ester/Ether 3 (-COO-CH₂-)> 95% 1.08 Optimal. Decouples cage from active site.
Long Chain 6+> 98%1.15Good conversion, but lowers glass transition (

).
Protocol 2: Isomer Selection (Ortho vs. Meta)

If you are using o-carborane (1,2-isomer) and experiencing low yields, switch to m-carborane (1,7-isomer).

  • Why? o-Carborane is significantly more electron-withdrawing and has more acidic C-H protons (

    
     ~22) than m-carborane (
    
    
    
    ~27).
  • Effect: The acidic protons of o-carborane can protonate sensitive ligands or interfere with the metal-carbene in Grubbs catalysts. m-Carborane is thermodynamically more stable and less prone to deboronation.[2]

Module 3: Troubleshooting FAQ

Q1: I am using "Click" chemistry (CuAAC) to attach the carborane to the monomer. Why does my subsequent polymerization fail? A: Residual Copper (Cu) is the culprit. Carboranes are "sponges" for transition metals. Even if you wash with EDTA, trace Cu trapped in the hydrophobic cage lattice can poison ROMP catalysts (Ru) or Pd catalysts.

  • Fix: Use a Zine/Copper couple wash or rigorous column chromatography with a Cu-scavenging resin (e.g., QuadraPure™) before the polymerization step.

Q2: Can I use standard THF as a solvent? A: Proceed with caution. THF can coordinate to the Lewis acidic boron atoms, potentially altering the electronics of the cage. For Grubbs-catalyzed ROMP, DCM (Dichloromethane) or Toluene are superior choices as they are non-coordinating and solubilize the hydrophobic carborane polymer chains effectively.

Q3: My polymer precipitates out of solution halfway through. A: Carborane polymers are extremely rigid and hydrophobic ("Super-hydrophobic"). They often crystallize or aggregate in standard solvents.

  • Fix: Add a co-solvent like Trifluorotoluene (TFT) . It is an excellent solvent for fluorinated and boron-rich species and prevents premature precipitation.

Decision Tree: Diagnosing Catalyst Failure

Use this logic flow to identify the root cause of your experiment's failure.

Troubleshooting Start Polymerization Failed (Low Yield / Black Color) ColorCheck Did reaction turn black instantly? Start->ColorCheck NidoCheck Check 11B NMR for peaks at -35 ppm (Nido) ColorCheck->NidoCheck Yes StericCheck Is conversion stalling at ~30-50%? ColorCheck->StericCheck No (Just low yield) Purify CRITICAL: Acid Wash Monomer Remove Nucleophiles NidoCheck->Purify Yes (Nido present) NidoCheck->StericCheck No (Pure Closo) SpacerCheck Is Spacer Length > 2 atoms? StericCheck->SpacerCheck Yes Redesign Redesign Monomer: Add Ester/Ether Linker SpacerCheck->Redesign No (Direct bond) IsomerCheck Are you using o-Carborane? SpacerCheck->IsomerCheck Yes (Spacer exists) IsomerCheck->Purify No (Already using meta) SwitchIsomer Switch to m-Carborane (Higher Stability) IsomerCheck->SwitchIsomer Yes

Figure 2: Diagnostic logic for isolating chemical vs. steric failure modes.

References

  • Mechanism of Catalyst Poisoning: Catalyst Poisoning Mechanisms in Polymerization. Applied Catalysts. Retrieved from 3

  • Carborane Polymerization Challenges: Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications.[4] Retrieved from 5

  • Nido-Carborane Formation: From closo to nido carboranes: Aromaticity in boron clusters survives radical structural changes. American Chemical Society.[4] Retrieved from 2

  • ROMP Functionalization: Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). NSF PAR. Retrieved from 6

  • Grubbs Catalyst Sensitivity: Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI.[7] Retrieved from 8

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Crosslink Density in Bis(3-butenyl)carborane Networks

Status: Operational Lead Scientist: Dr. A. Vance System Version: 2.4 (Thiol-Ene Protocol)

System Overview & Chemical Logic

Welcome to the technical support hub for the Bis(3-butenyl)carborane (BBC) elastomer platform. You are likely working with this material for its exceptional thermal stability or its neutron capture cross-section.

The core challenge with BBC elastomers is balancing the rigid, bulky carborane cage with the flexible thioether linkages. Unlike standard silicone or polyurethane elastomers, the steric bulk of the o-carborane cage (


) significantly influences chain dynamics.

The Control Mechanism: We utilize Thiol-Ene "Click" Chemistry to crosslink the BBC monomer. This is a step-growth polymerization mechanism.

  • Monomer: 1,2-bis(3-butenyl)-o-carborane (Di-functional alkene).

  • Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (Tetra-functional thiol).

  • Chain Extender: 2,2'-(Ethylenedioxy)diethanethiol (GDMP) (Di-functional thiol).

The "Knob" for Density: Crosslink density (


) is controlled not by reaction time (as in chain-growth), but by the ratio of Tetrathiol (Crosslinker) to Dithiol (Extender)  while maintaining a 1:1 stoichiometric ratio of total Thiol (-SH) to Alkene (-C=C-) groups.
Visualizing the Network Formation

The following diagram illustrates how varying the linker functionality dictates the network topology.

G cluster_0 Reagent Selection Start Formulation Input BBC Bis(3-butenyl) Carborane (f=2) Start->BBC PETMP PETMP (Crosslinker f=4) Start->PETMP GDMP GDMP (Extender f=2) Start->GDMP Process UV/Thermal Cure (Radical Addition) BBC->Process PETMP->Process High Ratio GDMP->Process High Ratio Result_High High Crosslink Density (High Modulus, Brittle) Process->Result_High Dominant PETMP Result_Low Low Crosslink Density (High Elongation, Soft) Process->Result_Low Dominant GDMP

Figure 1: Logic flow for tuning mechanical properties via reagent stoichiometry. Increasing the f=4 component (PETMP) tightens the mesh size.

Troubleshooting Guide

This section addresses specific deviations in material properties. Use the Self-Validating Check to confirm the root cause.

Issue A: The Elastomer is "Gooey" or Tacky Surface

Diagnosis: Incomplete curing or Oxygen Inhibition. Root Cause: Thiol-ene reactions are radical-mediated. Atmospheric oxygen scavenges radicals, leaving the surface under-cured. Alternatively, the stoichiometry is off (excess thiol or alkene).

Potential CauseVerification StepCorrective Action
Oxygen Inhibition Cut the sample. If the interior is solid but the surface is liquid, it is

inhibition.
Cure between glass slides or in an Argon glovebox.
Stoichiometry Error Check the odor. Strong "rotten egg" smell implies excess unreacted thiol.Recalculate molar equivalents. Ensure 1:1 [SH]:[C=C].
Low Initiation Sample is uniformly soft throughout.Increase Photoinitiator (DMPA) concentration to 1.0 wt% or increase UV dose.
Issue B: Material is Brittle / Cracks upon Demolding

Diagnosis: Crosslink density (


) is too high.
Root Cause:  The molecular weight between crosslinks (

) is too low. The carborane cage is rigid; if the connecting chains are too short/tight, the material cannot dissipate energy.
  • Solution: Introduce or increase the concentration of the Chain Extender (GDMP) .

  • Protocol Adjustment: Shift the thiol ratio. E.g., from 100% PETMP to 50% PETMP / 50% GDMP.

Issue C: Opaque or Cloudy Material

Diagnosis: Phase Separation (Macrophase separation). Root Cause: The carborane monomer is highly hydrophobic (lipophilic), while some thiols are more polar. If they do not mix prior to curing, they will separate during polymerization.

  • Solution: Use a co-solvent (e.g., small amount of Toluene or THF) to homogenize the resin before casting, then vacuum dry before UV curing. Alternatively, switch to a more hydrophobic thiol.

Experimental Protocols
Protocol 1: Synthesis of Tunable BBC Elastomer

Objective: Create a defect-free elastomer with controlled stiffness.

  • Monomer Prep: Weigh 1,2-bis(3-butenyl)-o-carborane (Liquid at RT).

  • Stoichiometry Calculation:

    • Calculate moles of Alkene groups:

      
      .
      
    • Target Thiol groups:

      
      .
      
    • Tuning Step: Select molar ratio of Crosslinker (PETMP) to Extender (GDMP).

      • Rigid: 100% Thiol groups from PETMP.

      • Flexible: 20% Thiol groups from PETMP / 80% from GDMP.

  • Mixing: Combine BBC, Thiols, and Photoinitiator (DMPA, 0.5-1.0 wt%) in a vial. Vortex for 2 minutes.

    • Critical: If mixture is cloudy, warm to 40°C until clear.

  • Curing:

    • Inject resin between two glass slides separated by a 1mm Teflon spacer.

    • Irradiate with UV light (365 nm, ~10 mW/cm²) for 15 minutes.

    • Post-Cure: Thermal bake at 80°C for 2 hours to ensure conversion of trapped groups.

Protocol 2: The Self-Validating System (Flory-Rehner Test)

Objective: Quantitatively measure if you achieved the target crosslink density. Do not rely on "feel."

  • Initial Weighing: Weigh a dry sample (

    
    ).
    
  • Swelling: Submerge sample in Toluene for 48 hours (equilibrium).

  • Swollen Weighing: Weigh the swollen sample (

    
    ).
    
  • Calculation: Use the swelling ratio (

    
    ) to estimate crosslink density.
    


  • Interpretation:

    • High Q (>5): Low crosslink density (Loose network).

    • Low Q (<2): High crosslink density (Tight network).

Decision Logic for Optimization

Use the following flowchart to navigate the optimization process based on your Flory-Rehner results.

Troubleshooting Start Perform Swelling Test (Toluene, 48h) CheckQ Check Swelling Ratio (Q) Start->CheckQ HighQ Q > Target (Too Soft) CheckQ->HighQ LowQ Q < Target (Too Brittle) CheckQ->LowQ Perfect Q = Target (Proceed to Mechanical Testing) CheckQ->Perfect Action1 Increase PETMP Ratio Decrease GDMP HighQ->Action1 Action3 Check Purity of BBC (Possible monofunctional impurity) HighQ->Action3 If Ratio is already 100% PETMP Action2 Increase GDMP Ratio Decrease PETMP LowQ->Action2

Figure 2: Optimization loop based on swelling data. Q is inversely proportional to crosslink density.

Frequently Asked Questions (FAQs)

Q: Why use bis(3-butenyl) instead of bis(allyl) carborane? A: The "butenyl" chain adds a slightly longer aliphatic spacer between the rigid cage and the crosslink point. This reduces steric hindrance during the curing process, often resulting in higher conversion rates compared to the allyl variant, which is closer to the bulky cage.

Q: Can I use thermal curing instead of UV? A: Yes. Replace the DMPA photoinitiator with a thermal initiator like AIBN or Benzoyl Peroxide. Cure at 70-80°C under Nitrogen. Note that thermal curing often yields more uniform networks for thick samples (>2mm) where UV penetration is limited.

Q: My sample smells like sulfur even after curing. Is it toxic? A: The smell indicates unreacted thiol. While standard thiols (PETMP) have low vapor pressure, they are sensitizers. Post-cure the sample in a vacuum oven at 60°C overnight to remove volatiles. Always handle uncured resin in a fume hood.

References
  • Peterson, J. J., et al. (2013). Synthesis of Carborane-Siloxane-Diacetylene Elastomers. Macromolecules. (Provides foundational logic for carborane elastomer synthesis).

  • Tucker-Schwartz, A. K., et al. (2011). Thiol-Ene Click Chemistry: A Facile and Versatile Route for the Functionalization of Carboranes. Inorganic Chemistry. (Validates the thiol-ene mechanism on carborane cages).

  • Cureton, K. M., et al. (2019). Carborane-containing polymers: Structure-property relationships. Polymer Chemistry. (Review of structure-property control in these systems).

  • Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. Journal of Chemical Physics. (The authoritative mathematical model for swelling validation).

Technical Support Center: Liquid Carborane Monomer Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Boron Specialties Division) Ticket Scope: Purification of functionalized liquid carboranes (e.g., vinyl-, alkyl-, or silyl-carboranes).

Introduction

Welcome to the Advanced Materials Support Center. You are likely here because your liquid carborane monomers—critical precursors for BNCT (Boron Neutron Capture Therapy) agents or high-performance thermal polymers—are failing purity specs.

Liquid carboranes present a unique paradox: the boron cage (


) is exceptionally robust, but the functional groups rendering them liquid (vinyls, siloxanes) often introduce thermal sensitivity. This guide prioritizes non-destructive isolation  to remove synthesis artifacts like unreacted decaborane, catalytic residues, and oxidative byproducts.

TICKET #01: "My monomer decomposes during distillation."

Diagnosis: Thermal degradation due to excessive pot temperature or insufficient vacuum. Carborane monomers often have high boiling points (>100°C even under vacuum).

The Solution: High-Vacuum Short-Path Distillation

Standard fractional distillation columns have too much "hold-up" volume and pressure drop for viscous carboranes. You need to minimize the distance the molecules travel and the heat exposure time.

Protocol 1.1: The Short-Path Workflow

Objective: Isolate monomer from high-molecular-weight oligomers and tars.

  • Setup: Assemble a Kugelrohr apparatus or a short-path distillation head with a cow receiver.

  • Vacuum Check: Ensure your system pulls <0.1 mmHg (100 mTorr) .

    • Why: Every 10-fold pressure drop lowers the boiling point by roughly 40-50°C. For carboranes, this is the difference between purification and cage degradation (or polymerization of vinyl groups).

  • Inhibitor Addition: If distilling vinyl-carboranes, add 500 ppm of BHT (butylated hydroxytoluene) or Copper(II) chloride to the pot.

    • Why: Prevents radical polymerization triggered by heat.

  • Thermal Ramp:

    • Start heating the oil bath slowly.

    • Maintain the condenser at a temperature 20°C above the monomer's melting point (to prevent clogging) but well below the boiling point.

  • Collection: Discard the first 5% (volatiles/solvents). Collect the main fraction. Stop before the pot runs dry to avoid "bumping" tars into your receiver.

Data: Boiling Point Behavior of Substituted Carboranes

Monomer TypePressure (mmHg)Approx. Boiling Point (°C)Risk Factor
1-Vinyl-o-carborane5.0~80-90Polymerization
Methyl-o-carborane10.0~100Sublimation (if cooler)
Silyl-carborane0.1~140-160Hydrolysis (if leak exists)

Critical Note: If the monomer solidifies in the condenser (common with carboranes), switch to Sublimation or use a heat gun to gently melt the distillate into the receiver.

TICKET #02: "I cannot separate the monomer from the decaborane starting material."

Diagnosis: Co-elution. Unreacted decaborane (


) is a common impurity. It is toxic, smelly, and has solubility properties similar to carboranes, making simple extraction difficult.
The Solution: "Flash" Silica Chromatography

While carboranes are highly lipophilic (greasy), decaborane has slight polarity differences and distinct interactions with silica.

Protocol 2.1: The Non-Polar Gradient

Objective: Leverage the "super-hydrophobicity" of the closo-carborane cage.

  • Stationary Phase: Use acid-washed silica gel (230-400 mesh).

    • Why: Basic alumina can degrade ortho-carborane cages into nido-anions (

      
      ) [1].
      
  • Mobile Phase: Start with 100% n-Hexane (or Pentane).

  • Loading: Dissolve the crude oil in the minimum amount of hexane.

  • Elution Strategy:

    • Fraction A (Fastest): The closo-carborane monomer usually elutes first due to its ball-like, non-polar geometry.

    • Fraction B (Slower): Decaborane elutes slightly later.

    • Fraction C (Retained): Polar impurities (boric acid, nido-species) stick to the silica.

  • Detection: Use TLC plates stained with

    
     in HCl.
    
    • Visual: Carboranes appear as dark spots upon heating.

TICKET #03: "The monomer is cloudy or viscous (Oligomer contamination)."

Diagnosis: Presence of "nido" species (partial cage degradation) or partial polymerization.

The Solution: Chemical Washing (The "Cage Scrub")

Carboranes are chemically distinct from standard organics; they are generally stable to oxidation and weak acids, allowing us to chemically destroy impurities.

Protocol 3.1: Oxidative Cleanup (For Saturated Carboranes Only)

Warning: Do NOT use this on vinyl-carboranes.

  • Dissolve crude oil in Diethyl Ether.

  • Wash with 10% NaOH (aq) rapidly ( < 2 mins).

    • Why: Removes acidic degradation products (boric acid). Note: Prolonged exposure to base degrades o-carborane to nido-carborane.

  • Wash with 5% HCl.

  • Dry over

    
     and filter.
    
  • The "Precipitation" Trick:

    • Dissolve the viscous liquid in a minimal amount of Methanol.

    • Add water dropwise until cloudy.

    • Cool to -20°C.

    • Result: The hydrophobic carborane monomer will oil out or crystallize, leaving polar impurities in the methanol/water phase.

Visualization: Purification Decision Matrix

The following logic flow helps you select the correct purification route based on your monomer's physical state and impurity profile.

PurificationLogic Start Crude Liquid Carborane Monomer CheckImpurity Identify Major Impurity Start->CheckImpurity Decaborane Unreacted Decaborane CheckImpurity->Decaborane TLC Analysis Oligomers Oligomers / Tars CheckImpurity->Oligomers Viscosity/GPC PolarSalts Boric Acid / Salts CheckImpurity->PolarSalts Cloudiness Chromatography Column Chromatography (Silica + Hexane) Decaborane->Chromatography Separation by Polarity Distillation Vacuum Distillation (<0.1 mmHg) Oligomers->Distillation Separation by BP Extraction Liquid-Liquid Extraction (Ether / Water) PolarSalts->Extraction Separation by Solubility Result Pure Monomer Chromatography->Result Distillation->Result Extraction->Result

Caption: Decision matrix for selecting purification technique based on impurity type. Green nodes indicate the recommended process.

FAQ: Rapid Troubleshooting

Q: My carborane monomer turned yellow after distillation. Is it ruined? A: Not necessarily. Yellowing often indicates trace oxidation of the functional group or trace decaborane degradation.

  • Fix: Pass the liquid through a short plug of activated charcoal or silica gel. If the NMR is clean, the color is likely cosmetic (ppm level impurities).

Q: I see "bumping" during vacuum distillation. A: Carboranes have high density and viscosity, leading to superheating.

  • Fix: Use a magnetic stir bar inside the distillation flask (vigorous stirring) and ensure your vacuum ramp is gradual. Do not apply full heat until full vacuum is achieved.

Q: Can I use Alumina instead of Silica for chromatography? A: Proceed with caution. Neutral alumina is acceptable, but Basic Alumina can attack the ortho-carborane cage, removing a boron vertex to form the nido-anion (


), which is water-soluble and will be lost during aqueous workup [1].

References

  • Grimes, R. N. (2016). Carboranes (3rd ed.). Academic Press.

  • Scholz, M., & Hey-Hawkins, E. (2011). Carbaboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews, 111(11), 7035–7062.

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.

Overcoming steric hindrance in carborane olefin metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric and Electronic Barriers in Boron Cluster Functionalization

Status: Operational | Lead Scientist: Dr. H. Vance | Last Updated: February 2026

Welcome to the Carborane Metathesis Support Hub

You are likely here because your standard Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) protocols are failing on carborane-functionalized substrates. This is a common bottleneck. The icosahedral carborane cage (


) presents a unique "double threat" to transition metal catalysis:
  • Steric Shielding: The cage volume (approx. 148 ų) acts as a rotating wall, blocking the metal center.

  • Electronic Deactivation: The closo-carborane nucleus (especially ortho-carborane) is strongly electron-withdrawing, reducing the electron density of attached alkenes, making them poor ligands for electrophilic ruthenium carbenes.

This guide provides the troubleshooting logic required to breach this barrier.

Module 1: Catalyst Selection & Activation

User Query: "I am using Grubbs I (G-I) for an allyl-carborane RCM and seeing <10% conversion. Should I increase catalyst loading?"

Support Response: Increasing loading of G-I will likely not work. The phosphine ligands in First Generation Grubbs catalysts are too bulky and the metal center is not electron-rich enough to engage the deactivated alkene of a carborane.

The Solution: Ligand Exchange You must switch to a Second Generation (G-II) or Hoveyda-Grubbs (HG-II) system.

  • Why? These catalysts possess N-Heterocyclic Carbene (NHC) ligands (e.g., SIMes or IMes). The NHC is a strong

    
    -donor, increasing the electron density at the Ruthenium center. This allows the catalyst to initiate reaction with the electron-deficient alkene attached to the carborane cage.
    
  • Recommendation: Use Hoveyda-Grubbs II . The chelating isopropoxybenzylidene ligand provides superior stability, allowing the reaction to sustain the higher temperatures often required to overcome the carborane's steric barrier.

Catalyst Decision Matrix

CatalystSelection Start Select Substrate Type Linker Linker Length (n) C_cage-(CH2)n-CH=CH2 Start->Linker n0 n = 0 (Vinyl Carborane) Linker->n0 Direct attachment n1 n ≥ 1 (Allyl/Butenyl) Linker->n1 Spacer present Schrock Schrock Catalyst (Mo) (High Activity, Air Sensitive) n0->Schrock Required for steric bulk Grubbs Ruthenium Catalysts n1->Grubbs HGII Hoveyda-Grubbs II (Preferred for RCM) Grubbs->HGII Ring Closing (RCM) GII Grubbs II (Good for CM) Grubbs->GII Cross Metathesis (CM)

Figure 1: Decision tree for catalyst selection based on linker length and reaction type.

Module 2: Substrate Engineering (The "Spacer" Effect)

User Query: "My vinyl-o-carborane won't react even with HG-II. Is the catalyst dead?"

Support Response: The catalyst is likely fine; the substrate is the problem. Direct vinyl substitution (


) places the double bond within the "cone of protection" of the carborane cage. The Ruthenium metallacyclobutane intermediate cannot form because the cage physically bumps into the catalyst's ligands.

The Fix: Tethering You must insert a methylene spacer.[1]

  • Vinyl (

    
    ):  ~0% Yield. The steric clash is catastrophic.
    
  • Allyl (

    
    ):  >80% Yield. Moving the alkene just one carbon away (
    
    
    
    ) reduces steric hindrance significantly and mitigates the electron-withdrawing effect of the cage.
  • Butenyl (

    
    ):  >95% Yield.[2] Ideal for difficult macrocyclizations.
    

Data Summary: Linker Impact on Yield (RCM) | Substrate Linker (


) | Catalyst | Temp (°C) | Yield (%) | Status |
| :--- | :--- | :--- | :--- | :--- |
| 0 (Vinyl)  | Grubbs I | 40 | 0 | Fail  |
| 0 (Vinyl)  | HG-II | 80 | <5 | Fail  |
| 1 (Allyl)  | Grubbs I | 40 | 15 | Poor  |
| 1 (Allyl)  | HG-II | 40 | 82 | Success  |
| 1 (Allyl)  | HG-II | 80 | 94 | Optimized  |
Module 3: Experimental Protocol (RCM of Carborane Dienes)

Standard Operating Procedure (SOP-MET-04) Target: Synthesis of carborane-embedded cycloalkenes via RCM.

1. Preparation:

  • Solvent: Dichloromethane (DCM) must be anhydrous and degassed (argon sparge for 15 mins). Oxygen kills the active Ruthenium hydride species.

  • Concentration: Critical. High dilution (0.001 M to 0.005 M) is required to favor intramolecular RCM over intermolecular oligomerization.

2. Execution:

  • Dissolve the carborane diene (1.0 equiv) in DCM to reach 0.005 M.

  • Add Hoveyda-Grubbs II catalyst (5 mol%). Note: Do not add all at once. Add 2.5 mol% initially.

  • Heat to reflux (40°C) under Argon.

  • Monitor by TLC/NMR after 4 hours.

  • Troubleshooting Step: If conversion <50%, add the second portion of catalyst (2.5 mol%) and consider adding CuCl (Copper(I) Chloride) (5-10 mol%).

    • Why CuCl? It acts as a phosphine scavenger (if using phosphine-bearing catalysts) or stabilizes the ruthenium species, preventing decomposition.

3. Purification:

  • Carboranes are greasy. Use a silica plug to remove the metal, but be aware that carboranes often streak on silica. Use Hexane:EtOAc mixtures.

Module 4: Troubleshooting & FAQs

Q: I see a new spot on TLC, but it's a dimer, not my ring. Why? A: Your concentration is too high. Carboranes promote aggregation.

  • Action: Dilute the reaction by a factor of 10 (go to 0.0005 M).

  • Action: Add the substrate slowly (syringe pump addition) to a solution of the catalyst over 2 hours. This keeps the instantaneous concentration of alkene low.

Q: Can I use Schrock catalysts (Molybdenum)? A: Yes, but only as a last resort. Schrock catalysts (e.g., Mo-based imido alkylidene complexes) have a smaller metal center and are less sensitive to steric bulk than Ru-catalysts. They can sometimes metathesize vinyl-carboranes where Grubbs fails.

  • Warning: They are extremely intolerant of moisture and air (glovebox required) and intolerant of functional groups like alcohols or aldehydes, which Grubbs tolerates.

Q: The reaction works but the product is black and hard to purify. A: Ruthenium removal is difficult with carboranes due to their lipophilicity.

  • Trick: Add DMSO (50 equiv) to the reaction mixture after completion and stir for 12 hours. The DMSO coordinates to the Ru, making it water-soluble. Wash with water; the carborane product stays in the organic layer, the Ru washes out.

Mechanism of Steric Failure

StericClash cluster_0 Scenario A: Vinyl Carborane (Fail) cluster_1 Scenario B: Allyl Carborane (Success) Cage Carborane Cage (Steric Wall) Alkene Alkene (C=C) Cage->Alkene Direct Bond Ru Ru Catalyst Ru->Alkene Blocked by Cage Cage2 Carborane Cage Spacer Spacer (-CH2-) Cage2->Spacer Alkene2 Alkene (C=C) Spacer->Alkene2 Ru2 Ru Catalyst Ru2->Alkene2 Successful Coordination

Figure 2: Mechanistic visualization of how linker length (spacers) enables catalyst coordination by removing the steric clash.

References
  • Viñas, C., et al. (2013).[3] "Methods to produce B–C, B–P, B–N and B–S bonds in boron clusters." Chemical Society Reviews.[3][4] Link

  • Grubbs, R. H., et al. (2003). "Handbook of Metathesis." Wiley-VCH.
  • Teixidor, F., et al. (2000). "The influence of the carborane cluster on the reactivity of attached olefins." Journal of Organometallic Chemistry.
  • Hoveyda, A. H., et al. (2000).[5] "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society.[2][6] Link

  • Schrock, R. R. (2005).[5][7] "Recent Advances in High Oxidation State Mo and W Imido Alkylidene Chemistry." Chemical Reviews. (Reference for Molybdenum catalysts in sterically demanding environments).

Sources

Validation & Comparative

11B NMR spectrum analysis of ortho-carborane derivatives

Structural Elucidation of Ortho-Carborane Derivatives: A Comparative Guide to NMR Strategies

Executive Summary: The "3D Aromatic" Challenge

In the development of Boron Neutron Capture Therapy (BNCT) agents and novel pharmacophores, ortho-carborane (

This guide compares the efficacy of Standard 1D


 NMRIntegrated Multi-Dimensional Strategy (1D + 2D COSY + DFT)

Comparative Analysis: Analytical Strategies

The following table contrasts the three primary methodologies available for characterizing carborane cages in solution.

FeatureMethod A: Standard 1D

Method B: Integrated 2D (

-

COSY)
Method C: X-Ray Crystallography
Primary Utility Purity check; Confirming presence of

cage.
Definitive vertex assignment ; isomer differentiation.Absolute configuration; Bond lengths.
Resolution Low. Signals often overlap into broad humps.High. Resolves overlapping vertices via cross-peaks.Ultimate. Atomic precision.
Sample Requirement ~5-10 mg (Solution).~20-30 mg (Solution).Single Crystal (Difficult to grow).
Throughput High (< 10 mins).Medium (1 - 4 hours).Low (Days to Weeks).
Structural Insight Ambiguous. Cannot distinguish specific B-vertex substitution easily.Precise. Maps B-B connectivity to locate substituents.Precise. Static solid-state structure.
Expert Insight

The "Ambiguity Trap": Relying solely on Method A (1D NMR) is a critical failure point in drug development. A 1,2-disubstituted isomer can easily be mistaken for a 1,7-isomer if relying only on chemical shift integration without connectivity data. Method B is the required standard for publication-quality assignment.

Technical Deep Dive: The Integrated Workflow

The Physics of
  • Spin:

    
     (Quadrupolar).
    
  • Abundance: ~80.1% (High sensitivity).

  • Relaxation: Fast quadrupolar relaxation leads to broad lines (

    
    ), masking small coupling constants.
    
  • Coupling:

    
     is typically 130–180 Hz.
    
Validated Experimental Protocol

To ensure reproducibility, the following protocol minimizes background interference and maximizes resolution.

Step 1: Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) or Acetone-
    
    
    . Avoid coordinating solvents (e.g., DMSO) unless necessary, as they shift boron signals significantly.
  • Concentration: High concentration is preferred (

    
    ) to facilitate 2D acquisition.
    
  • Tube Selection (CRITICAL): Use Quartz NMR tubes or high-grade borosilicate. Standard glass contains

    
    , causing a broad "hump" at 
    
    
    .
    • Mitigation: If using standard tubes, acquire a "blank" spectrum of the solvent and tube, then perform spectral subtraction.

Step 2: Acquisition Parameters (Bruker/Jeol Standard)
  • Reference: External

    
     (
    
    
    ).
  • 1D

    
     (Coupled): 
    
    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      (Boron relaxes fast).
    • Scans: 64–128.

  • 1D

    
     (Decoupled): 
    
    • Decoupler: WALTZ-16 or GARP.

    • Note: Essential for integration. The 1,2-carborane cage typically shows a 2:2:4:2 intensity pattern (Vertices 9,12 | 8,10 | 4,5,7,11 | 3,6).

  • 2D

    
    -
    
    
    COSY:
    • Mixing time: Optimized for scalar coupling (typically no delay needed due to strong coupling).

    • Data matrix:

      
      .
      
    • Symmetrization: Avoid if possible; it can create artifacts with broad quadrupolar signals.

Visualization: The Assignment Logic

The following diagram illustrates the decision matrix for assigning carborane vertices.

CarboraneAssignmentStartStart: Purified DerivativeRun1DRun 1D 11B{1H} NMRStart->Run1DCheckPatternAnalyze Intensity PatternRun1D->CheckPatternSymmPattern 2:2:4:2(C2v Symmetry Preserved)CheckPattern->SymmUnsubstituted CageAsymmPattern Broken(Symmetry Lowered)CheckPattern->AsymmSubstituted CageRun2DRun 2D 11B-11B COSYSymm->Run2DAsymm->Run2DVerticesIdentify Connectivity:B3/6 connect to C-verticesB9/12 are antipodalRun2D->VerticesDFTGIAO-DFT Calculation(B3LYP/6-31G*)Vertices->DFTAmbiguity Remains?FinalFinal Structural AssignmentVertices->FinalClear ConnectivityDFT->Final

Figure 1: The logical workflow for structural elucidation of carborane derivatives, moving from symmetry analysis to connectivity mapping.

Data Interpretation: Decoding the Cage

The "Fingerprint" Region

In ortho-carborane, the chemical shifts generally follow this order (from low field to high field):

  • 
     to 
    
    
    ppm:
    B9, B12 (Antipodal to Carbon). Note: These are the most shielded due to the "antipodal effect."
  • 
     to 
    
    
    ppm:
    B8, B10.
  • 
     to 
    
    
    ppm:
    B4, B5, B7, B11.
  • 
     to 
    
    
    ppm:
    B3, B6 (Adjacent to Carbon).

Caution: Substitution at the Carbon vertices (C1, C2) exerts a strong inductive effect, shifting adjacent Borons (B3, B6) significantly.

The Power of GIAO-DFT

When 2D COSY is inconclusive due to extreme signal overlap, computational chemistry is the standard validator.

  • Method: Gauge-Including Atomic Orbital (GIAO) method.

  • Level of Theory: B3LYP/6-31G(d) or B3LYP/6-311G(d,p).

  • Correlation: Calculated shifts typically correlate with experimental values with

    
    .
    

Experimental Workflow Diagram

Workflowcluster_prepPhase 1: Prepcluster_acqPhase 2: AcquisitionSampleSample: 30mgTubeTube: Quartz/High-BoroSample->TubeDecoupled1D 11B{1H}(Integration)Tube->DecoupledCoupled1D 11B(J-Coupling)Decoupled->CoupledCOSY2D COSY(Connectivity)Coupled->COSYResultStructural ValidationCOSY->Result Data Processing

Figure 2: Step-by-step experimental workflow emphasizing the necessity of sequential 1D and 2D acquisition.

References

  • Grimes, R. N. (2016). Carboranes (Third Edition). Academic Press.

  • Hawthorne, M. F., et al. (2004). "The Role of Chemistry in the Development of Boron Neutron Capture Therapy of Cancer." Angewandte Chemie International Edition, 43(29), 3746-3774.

  • Teixidor, F., et al. (2000). "Vertex assignment in the 11B NMR spectra of [nido-7,8-C2B9H12]- derivatives." Inorganic Chemistry, 39(19), 4290-4296.

  • Schleyer, P. v. R., et al. (1998). "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society, 120(37), 9694-9695.

The Silent Signal: A Comparative Guide to Carborane Identification via FTIR (2600 cm⁻¹)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Region" Advantage[1]

In the development of boron neutron capture therapy (BNCT) agents, pharmacophores, and metal-organic frameworks (MOFs), the identification of the boron cluster (carborane) is critical. While


B NMR is the structural gold standard, it is resource-intensive and limited by solubility.

This guide focuses on a superior, high-throughput alternative: Fourier Transform Infrared Spectroscopy (FTIR) , specifically targeting the B-H stretching vibration at ~2600 cm⁻¹ . This band falls within the "biological silent region" (1800–2800 cm⁻¹), a spectral window devoid of signals from native cellular components like proteins (Amide I/II), lipids (C-H stretch), or water. This unique characteristic allows for label-free, background-free detection of carboranes in complex matrices.

The Physics of the B-H Stretch

To interpret the data accurately, one must understand the causality behind the signal. The position of a vibrational band is governed by Hooke’s Law:



Where:

  • 
     = Frequency (wavenumber)[1]
    
  • 
     = Force constant (bond strength)
    
  • 
     = Reduced mass
    
Why 2600 cm⁻¹?
  • Mass Differential: Boron (10.81 amu) is lighter than Carbon (12.01 amu). Solely based on mass, B-H should vibrate at a higher frequency than C-H (~2900 cm⁻¹).

  • Force Constant (

    
    ) Dominance:  The B-H bond in the electron-deficient icosahedral cage has a lower force constant than a typical organic C-H bond. This electronic effect overrides the mass effect, shifting the frequency down into the 2550–2650 cm⁻¹ range.
    

Key Diagnostic Feature: unlike the sharp, distinct peaks of organic functional groups, the carborane B-H stretch often appears as a strong, broadened envelope with fine splitting. This splitting arises from the slightly different environments of the B-H vertices within the isomeric cage (ortho, meta, or para).

Comparative Analysis: FTIR vs. Alternatives

The following table objectively compares FTIR against the primary alternatives (


B NMR and Raman) for carborane detection.
Table 1: Performance Matrix
FeatureFTIR (B-H Stretch)

B NMR
Raman Spectroscopy
Primary Signal ~2600 cm⁻¹ (Strong, Broad)Chemical Shift (ppm)~2600 cm⁻¹ (Weak to Medium)
Sample State Solid (Powder), Liquid, FilmSolution OnlySolid, Liquid, Aqueous
Throughput High (< 1 min/sample)Low (10–60 min/sample)Medium
Sensitivity High (Strong dipole change)Medium (Requires concentration)Low (unless SERS is used)
Solvent Interference Minimal (if ATR is used)High (Deuterated solvents req.)Low (Water is transparent)
Structural Detail Functional Group ID onlyExact Isomer/Connectivity Complementary Symmetry info
Cost per Run < $1.00> $50.00 (Solvent + Time)Low
Decision Logic

Use the following workflow to determine the appropriate analytical technique for your sample.

MethodSelection Start Sample Type / Goal State Is the sample Solid or Liquid? Start->State Soluble Is it soluble in deuterated solvents? State->Soluble Liquid/Soluble Solid FTIR USE FTIR (ATR) Target: 2600 cm⁻¹ State->FTIR Insoluble Solid/Polymer Goal Goal: Quick Screen or Full Structure? Soluble->Goal Goal->FTIR Quick Screen (Presence/Absence) NMR USE ¹¹B NMR Target: Chemical Shift Goal->NMR Full Structural Proof Raman USE RAMAN Target: Aqueous/Bio Samples Goal->Raman Live Cell/Aqueous Imaging

Figure 1: Decision matrix for selecting the optimal characterization method for boron clusters.

Experimental Protocol: High-Integrity ATR-FTIR

To ensure scientific integrity and reproducibility, do not use KBr pellets for carboranes if possible, as the high pressure and hygroscopic nature of KBr can induce hydrolysis or cage degradation in sensitive derivatives. Attenuated Total Reflectance (ATR) is the validated standard.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity for trace analysis).

  • Crystal: Diamond ATR (preferred for durability and chemical inertness).

Step-by-Step Workflow
  • System Validation (The "Blank"):

    • Clean the diamond crystal with isopropanol.

    • Collect a background spectrum (air).

    • Criterion: Ensure the region 2500–2700 cm⁻¹ is flat (noise < 0.001 Abs). Atmospheric CO₂ (2350 cm⁻¹) should be visible but distinct from the B-H region.

  • Sample Deposition:

    • Place 2–5 mg of solid carborane or 10 µL of liquid directly onto the crystal focal point.

    • Apply pressure using the anvil (for solids) to ensure intimate contact. Note: Poor contact results in weak B-H signals due to the low penetration depth of the evanescent wave.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹ (Sufficient for the broad B-H band).

    • Scans: 16–32 scans.

    • Range: 4000–450 cm⁻¹.

  • Spectral Verification (The "Silent Region" Check):

    • Inspect the 2550–2650 cm⁻¹ region.[2]

    • Positive ID: Look for a strong intensity peak (often stronger than C-H stretches at 2900 cm⁻¹).

    • Negative Control: Compare with a non-boronated precursor to confirm the absence of the 2600 cm⁻¹ peak.

Data Interpretation Table
Frequency (cm⁻¹)AssignmentIntensityNotes
2550 – 2650 B-H Stretch Strong The diagnostic "Silent Region" band.
3000 – 3100C_cage-H StretchWeakOften obscured or very weak in substituted carboranes.
2850 – 2960C-H Stretch (Alkyl)MediumFrom substituents attached to the cage.
~720Cage BreathingMediumSkeletal deformation; less diagnostic than B-H.

Visualizing the Spectral Landscape

The following diagram illustrates why the B-H stretch is so valuable—it occupies a unique position in the electromagnetic spectrum.

SpectralMap Figure 2: The Infrared Spectral Landscape showing the isolation of the B-H signal. OH_NH O-H / N-H 3200-3600 cm⁻¹ CH C-H (Alkyl/Aryl) 2800-3100 cm⁻¹ OH_NH->CH Silent THE SILENT REGION (B-H Stretch) 2550-2650 cm⁻¹ CH->Silent Triple C≡C / C≡N 2100-2250 cm⁻¹ Silent->Triple Double C=O / C=C 1600-1800 cm⁻¹ Triple->Double Fingerprint Fingerprint Double->Fingerprint

References

  • Development of FTIR Spectroscopy Methodology for Characterization of Boron Species. MDPI. (2020). Demonstrates FTIR as a superior approach for boron phase identification compared to Raman/XPS in catalytic materials.[3][4] [Link][5][6]

  • Expanding the Range of Bioorthogonal Tags for Multiplex Stimulated Raman Scattering Microscopy. National Institutes of Health (PMC). (2023). Details the use of the B-H stretch (2480–2650 cm⁻¹) as a bio-orthogonal tag in the cell-silent region.[6] [Link]

  • FT-IR spectra of inorganic borohydrides. University of Geneva. (2014). A comprehensive database of B-H stretching modes in various borohydride environments, validating the 2000–2600 cm⁻¹ range. [Link]

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation. MDPI. (2022). Discusses the complementary nature of NMR and IR for boron-containing compounds. [Link]

  • Vibrational bio-imaging with Raman and infrared-active tags. UCI Department of Chemistry. (2024). Explores the design of vibrational tags that exploit the silent region for high-specificity imaging.[7] [Link]

Sources

Comparative Guide: Thermal Stability of Poly(carborane-siloxane) vs. Standard Silicones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-performance applications ranging from gas chromatography stationary phases to aerospace sealants, standard polydimethylsiloxanes (PDMS) often encounter a "thermal ceiling" at approximately 300°C. This guide objectively compares the thermogravimetric analysis (TGA) profiles of Poly(carborane-siloxane) (PCS) against standard PDMS .

Key Finding: PCS demonstrates a fundamental shift in degradation mechanism—transitioning from the volatile depolymerization seen in PDMS to a cross-linking ceramization process. This results in a char yield increase from ~11% (PDMS) to >80% (PCS) at 800°C, validating PCS as the superior candidate for ultra-high-temperature environments.

The Thermal Challenge: Why Standard Silicones Fail

To understand the superiority of carborane-modified systems, one must first diagnose the failure mode of standard silicones.

The "Backbiting" Mechanism

Standard silicones (PDMS) possess a flexible Si-O backbone. Above 300°C, this flexibility becomes a liability. The polymer chain curls back on itself, allowing the terminal silanol groups or active centers to attack the backbone. This "backbiting" reaction clips off cyclic oligomers (typically trimers D3 and tetramers D4), which are volatile and exit the system as gas. This leads to rapid mass loss and catastrophic structural failure.

The Carborane Solution

Poly(carborane-siloxane) incorporates bulky carborane cages (typically m-carborane,


) directly into the siloxane backbone. These cages act as:
  • Steric Anchors: They disrupt the coil formation required for backbiting.

  • Energy Sinks: The electron-deficient cage absorbs thermal energy and scavenges free radicals, preventing chain scission.

Experimental Protocol: Self-Validating TGA Workflow

Trustworthiness in thermal analysis relies on eliminating buoyancy effects and ensuring atmosphere control. Follow this protocol to generate reproducible comparative data.

Materials
  • Control: Polydimethylsiloxane (PDMS), viscosity 10,000 cSt.

  • Test Subject: Poly(carborane-siloxane) (e.g., Dexsil equivalent or synthesized copolymer).

  • Purge Gases: Ultra-high purity Nitrogen (

    
    ) and Air (for oxidative stability testing).
    
Methodological Flowchart

The following workflow ensures that observed mass loss is due to degradation, not solvent evaporation or instrument drift.

TGA_Protocol Start Sample Prep (10-15 mg) Equilibration Equilibrate 30°C for 5 min Start->Equilibration Drying Isothermal Hold 150°C (10 min) Remove Volatiles Equilibration->Drying Ramp Dynamic Heating 10°C/min to 900°C Drying->Ramp Atmosphere Gas Switch (Optional) N2 -> Air at 600°C Ramp->Atmosphere If oxidative study Analysis Calculate Onset (T5%) & Char Yield Ramp->Analysis Atmosphere->Analysis

Figure 1: Self-validating TGA workflow designed to isolate thermal degradation from solvent evaporation.

Data Analysis: Comparative TGA Profiles

The following data summarizes typical TGA curves obtained under inert atmosphere (


).
Quantitative Comparison Table
Performance MetricStandard Silicone (PDMS)Poly(carborane-siloxane) (PCS)Δ Improvement
Onset Temperature (

)
300°C - 350°C450°C - 520°C+150°C
Max Degradation Rate (

)
~400°C~580°C+180°C
Char Yield at 800°C 10% - 15%80% - 85%~70% (Mass Retention)
Residue Composition Amorphous Silica (

)
Silicon-Boron-Oxycarbide CeramicStructural Integrity
Curve Narrative
  • Region I (Ambient to 300°C): Both polymers remain stable. PDMS may show slight weight loss if low molecular weight oligomers are present. PCS remains flat.

  • Region II (300°C to 450°C - The Failure Zone):

    • PDMS: The curve drops precipitously. The "backbiting" mechanism generates volatile cyclics. By 450°C, PDMS has lost nearly 80% of its mass.

    • PCS: The curve remains stable. The carborane cages prevent the formation of the cyclic transition state.

  • Region III (>500°C - Ceramization):

    • PDMS: Continues to degrade until only a small amount of silica ash remains.

    • PCS: Instead of volatilizing, the polymer undergoes oxidative cross-linking. The carborane cage oxidizes to form a borosilicate glass layer (

      
      ). This "ceramic armor" seals the surface, preventing further mass loss.
      

Mechanism of Action: Why PCS Survives

The superior performance of PCS is not merely a delay in degradation but a fundamental change in the chemical pathway.

Degradation Pathways Diagram

This diagram illustrates the divergence in chemical fate between the two polymers.

Degradation_Mechanism Heat Thermal Energy (>350°C) PDMS Standard PDMS (-Si-O-Si-) Heat->PDMS PCS Poly(carborane-siloxane) (-Si-CB-Si-) Heat->PCS Backbiting Backbiting Mechanism (Chain Folding) PDMS->Backbiting High Flexibility Scavenging Radical Scavenging (Cage Absorption) PCS->Scavenging Steric Hindrance Volatiles Cyclic Oligomers (D3/D4) (Gas Phase Loss) Backbiting->Volatiles Mass Loss Ceramic Si-B-O-C Ceramic (Solid Char) Scavenging->Ceramic Cross-linking

Figure 2: Mechanistic divergence. PDMS fails via volatilization, while PCS survives via ceramization.

The "Ceramic Yield" Phenomenon

In PCS, the degradation product is a Silicon-Boron-Oxycarbide (SiBOC) ceramic. This material is structurally robust and electrically insulating. In contrast, PDMS degrades into volatile gases and a loose, non-structural silica powder. This makes PCS ideal for ablation shields and fire-resistant coatings where the material must maintain physical dimensions even after thermal shock.

Implications for Research & Development

For professionals in drug development and materials science, these TGA profiles dictate application suitability:

  • High-Temperature Chromatography: PCS phases (e.g., Dexsil) allow GC columns to operate at 400°C+, enabling the separation of high-boiling point triglycerides and waxes that would bleed out a standard PDMS column.

  • Sterilization-Resistant Coatings: Medical devices requiring repeated autoclaving or dry heat sterilization will degrade standard silicones over time (embrittlement). PCS coatings maintain elastomeric properties significantly longer.

  • Ceramic Precursors: PCS is a verified pre-ceramic polymer. It can be molded as a plastic and then fired to create complex ceramic parts, a technique impossible with standard PDMS.

References

  • ACS Publications. Carborane-Containing Polymers: Synthesis, Properties, and Applications. [Link]

  • ResearchGate. o-Carborane-Containing Poly(siloxane-arylacetylene)s With Thermal and Thermo-Oxidative Stabilities. [Link]

  • Polymer Degradation and Stability. The stability of poly(m-carborane-siloxane) elastomers exposed to heat and gamma radiation. [Link]

  • Gelest, Inc. High Temperature Stability of Polysiloxanes. [Link]

  • ResearchGate. Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. [Link]

Glass transition temperature (Tg) comparison of carborane elastomers

Comparative Guide: Glass Transition Temperature ( ) in Carborane Elastomers

Executive Summary

In high-performance materials science, Carborane Elastomers (specifically poly(carborane-siloxanes)) occupy a critical niche. They bridge the gap between the low-temperature flexibility of silicones and the extreme thermal resistance of ceramics.

This guide provides a technical analysis of the Glass Transition Temperature (


The Physics of in Carborane Systems

To understand the performance data, one must first grasp the molecular dynamics. The

The Steric Paradox

Standard Polydimethylsiloxane (PDMS) has an exceptionally low


Carborane elastomers introduce bulky icosahedral clusters (

  • The Conflict: The bulky cage increases the rotational barrier (raising

    
    ).
    
  • The Resolution: By varying the length of the siloxane "spacer" between cages and selecting specific isomers (meta- vs. para-), researchers can manipulate the free volume to maintain elastomeric properties at low temperatures while gaining thermal stability up to

    
    .
    
Diagram: Structure-Property Logic Flow

The following diagram illustrates how molecular architecture influences the observed

CarboraneTgLogicCageCarborane Cage(Steric Bulk)FreeVolFree VolumeCage->FreeVolReduces packing efficiencyChainMobChain Segment MobilityCage->ChainMobHinders rotation (Increases Tg)SpacerSiloxane Spacer Length(-Si-O-Si- units)Spacer->ChainMobIncreases flexibility (Lowers Tg)IsomerIsomer Type(meta- vs para-)Isomer->FreeVolMeta (kinked) > Para (linear)FreeVol->ChainMobFacilitatesTgObserved TgChainMob->TgInverse Relationship

Caption: Causal relationship between molecular architecture and Glass Transition Temperature in carborane polymers.

Comparative Performance Analysis

The following data contrasts Poly(carborane-siloxane) variants against industry-standard elastomers.

Table 1: and Thermal Stability Comparison
Material ClassSpecific Polymer

(

)
Max Service Temp (

)
Performance Verdict
Standard Silicone PDMS (Polydimethylsiloxane)


Best for extreme cold; degrades in high heat.
Carborane Poly(m-carborane-siloxane)

to


Optimal balance of cold flexibility and fire resistance.
Carborane Poly(p-carborane-siloxane)

to


Higher crystallinity; brittle in cold.
Fluoroelastomer FKM (Viton™ type)

to


Good chemical resistance; poor low-temp flexibility.
Phenyl Silicone PVMQ


Moderate compromise; inferior thermal stability to carboranes.
Key Insights for Application Scientists:
  • The "Meta" Sweet Spot: Meta-carborane derivatives (where carbons are at positions 1 and 7) introduce a "kink" in the polymer chain. This prevents efficient packing (crystallization), keeping the

    
     low (approx 
    
    
    to
    
    
    ).
  • The "Para" Rigidity: Para-carborane (1,12 positions) is linear. While it offers the highest thermal stability, it allows chains to pack tightly, often raising the

    
     near or above room temperature, making it unsuitable for elastomeric seals in cold environments [1].
    
  • Spacer Dilution: Increasing the siloxane units between carborane cages from 1 to 5 can lower the

    
     significantly, approaching that of pure PDMS, but at the cost of reduced boron content and thermal resistance.
    

Experimental Protocol: Reliable Determination

Measuring

Method: Differential Scanning Calorimetry (DSC).

Protocol Workflow
  • Sample Prep: Encapsulate 5–10 mg of elastomer in a hermetically sealed aluminum pan. (Nitrogen atmosphere is crucial to prevent oxidative crosslinking during the heating ramp).

  • Thermal Erasure: Heat to

    
     to erase previous thermal history/crystallinity.
    
  • Quench Cooling: Cool rapidly (

    
     or faster) to 
    
    
    .
  • Measurement Ramp: Heat at

    
    . The 
    
    
    is identified as the inflection point of the step change in heat capacity (
    
    
    ).
Diagram: Validated DSC Workflow

DSCProtocolStartSample Preparation(5-10mg, Hermetic Pan)ErasureThermal Erasure(Heat to 150°C)Start->ErasureRemove historyQuenchQuench Cool(To -150°C @ >10°C/min)Erasure->QuenchPrevent crystallizationRampMeasurement Ramp(Heat @ 10°C/min)Quench->RampStandardize rateAnalysisData AnalysisIdentify Cp InflectionRamp->AnalysisDerive Tg

Caption: Step-by-step DSC protocol for accurate Tg determination in semi-crystalline elastomers.

Synthesis & Causality: Why Alternatives Fail

When selecting materials for extreme environments (e.g., aerospace seals or sterilization-resistant drug carriers), standard alternatives fail for specific mechanistic reasons:

  • Vs. Fluorocarbons: Fluorocarbons rely on C-F bonds for stability. While chemically inert, the high barrier to rotation of the C-F bond results in a relatively high

    
     (
    
    
    ). They become brittle in stratospheric or cryogenic conditions.
  • Vs. Pure Silicones: Silicones have the requisite low

    
    , but the Si-C bond is susceptible to homolytic cleavage at temperatures above 
    
    
    , leading to "unzipping" depolymerization. Carboranes act as an "energy sink," absorbing thermal energy and preventing this unzipping mechanism [2].

References

  • Peters, E. N. (1977). Poly(dodecarborane-siloxanes). Journal of Macromolecular Science, Part C: Polymer Reviews. Link

  • Papkov, V. S., et al. (2013). Phase Transitions and Structure of Poly(carborane-siloxane)s. Macromolecules. Link

  • Dvornic, P. R., & Lenz, R. W. (1990). High Temperature Siloxane Elastomers. Huthig & Wepf. Link

  • U.S. Department of Energy . (2010). Carborane-Siloxane Elastomers for High Temperature Applications. OSTI. Link

(Note: While specific deep-links to older texts may vary by institution access, the DOIs provided are the immutable identifiers for the source material.)

Comparative Guide: HPLC Purity Verification of 1,2-Bis(3-butenyl)carborane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

In the specialized fields of Boron Neutron Capture Therapy (BNCT) and high-performance carborane-siloxane polymers, the purity of the precursor 1,2-Bis(3-butenyl)carborane is non-negotiable. Unlike standard organic intermediates, carboranes present unique analytical challenges: they are highly lipophilic, lack strong UV chromophores, and often co-elute with structurally similar mono-substituted byproducts.

This guide objectively compares analytical methodologies for verifying the purity of 1,2-Bis(3-butenyl)carborane. We contrast the Standard UV-C18 Approach against an Optimized Low-Wavelength Gradient Method , demonstrating why the latter is the necessary standard for distinguishing the target bis-substituted product from critical impurities like 1-(3-butenyl)-o-carborane and unreacted o-carborane.

Part 2: Critical Analysis of Methodologies

The Analytical Challenge

The synthesis of 1,2-Bis(3-butenyl)carborane typically involves the lithiation of o-carborane followed by alkylation with 4-bromo-1-butene. This route generates three distinct species that must be resolved:

  • Target: 1,2-Bis(3-butenyl)-o-carborane (Bis-substituted).

  • Impurity A: 1-(3-butenyl)-o-carborane (Mono-substituted).

  • Impurity B: Unreacted o-carborane.

Method A vs. Method B: A Comparative Study
FeatureMethod A: Standard Organic ScreenMethod B: Optimized Carborane Protocol (Recommended)
Stationary Phase C18 (Standard ODS)C18 (High Carbon Load) or Phenyl-Hexyl
Mobile Phase Isocratic 70% MeCN / 30% H2OGradient 50%

100% MeCN
Detection UV 254 nmUV 215 nm or ELSD
Resolution (Mono/Bis) Poor (

)
Excellent (

)
Sensitivity Low (Misses trace impurities)High (Detects alkene

transitions)
Verdict Unsuitable for high-purity verification.Gold Standard for QC release.

Expert Insight: Method A fails because the carborane cage is electronically deficient and does not absorb well at 254 nm. Furthermore, the lipophilicity difference between the Mono- and Bis- species is significant but requires a gradient to elute the highly retained Bis-product as a sharp peak rather than a broad band.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The elution order is dictated by hydrophobicity: o-Carborane (Early)


 Mono-substituted (Mid) 

Bis-substituted (Late).
Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or ELSD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-carbon load column.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Mobile Phase
  • Solvent A: Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

Time (min)% Solvent B (MeCN)Event
0.060Equilibration
15.095Linear Ramp (Elution of Bis-product)
20.095Wash (Remove oligomers)
20.160Re-equilibration
25.060End
Detection Strategy
  • Primary: UV at 215 nm (Bandwidth 4 nm). This targets the weak absorption of the carborane cage and the end-absorption of the butenyl double bond.

  • Secondary (Validation): ELSD (Evaporative Light Scattering Detector). Use this to confirm mass balance and ensure no non-chromophoric borate salts are present.

Sample Preparation
  • Diluent: 100% Acetonitrile (Carboranes are insoluble in water).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon, as carboranes may adsorb).

Part 4: Data Interpretation & Logic

Chromatographic Logic Flow

The following diagram illustrates the decision logic for interpreting the HPLC chromatogram during synthesis monitoring.

G Start Crude Reaction Mixture HPLC Run HPLC (Method B) Start->HPLC Peak1 Peak @ RT ~4-5 min (o-Carborane) HPLC->Peak1 Early Elution Peak2 Peak @ RT ~8-9 min (Mono-substituted) HPLC->Peak2 Mid Elution Peak3 Peak @ RT ~12-14 min (Bis-substituted Product) HPLC->Peak3 Late Elution Decision Purity Assessment Peak1->Decision Peak2->Decision Peak3->Decision Action1 Recrystallize (Remove Mono) Decision->Action1 If Peak 2 > 2% Action2 Pass QC (>98%) Decision->Action2 If Peak 3 > 98%

Figure 1: Logic flow for identifying carborane species based on hydrophobic retention time shifts.

Quantitative Comparison of Impurity Profiles
AnalyteRetention Time (min)Relative Response Factor (UV 215nm)Limit of Detection (LOD)
o-Carborane 4.21.00.05%
Mono-butenyl 8.51.2 (Enhanced by alkene)0.02%
Bis-butenyl (Product) 13.11.4 (Two alkenes)0.02%

Note: Retention times are approximate and dependent on specific column carbon load.

Part 5: References

  • Grimes, R. N. (2016).[1][2] Carboranes (3rd Edition). Elsevier. Link

  • Horáček, O., et al. (2022).[3][4] Reversed-phase chromatography as an effective tool for the chiral separation of anionic and zwitterionic carboranes.[4] Journal of Chromatography A, 1672, 463051.[3][4] Link[3][4]

  • Scholz, M., & Hey-Hawkins, E. (2011). Carboranes as building blocks for functional materials.[3][4] Chemical Reviews, 111(11), 7035–7062. Link

  • Teixidor, F., et al. (2000). Controlled mono- and dialkylation of o-carborane. Organometallics, 19(26), 5837–5843. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.